2-Chloro-4,5-dimethylbenzoic acid CAS 15089-74-4 properties
An In-Depth Technical Guide to 2-Chloro-4,5-dimethylbenzoic Acid (CAS 15089-74-4) Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Chloro-4,5-dimethylbenzoic Acid (CAS 15089-74-4)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core properties, reactivity, potential applications, and essential safety protocols. The information herein is synthesized from established chemical databases and safety documentation to ensure accuracy and reliability.
Compound Identification and Core Physicochemical Properties
2-Chloro-4,5-dimethylbenzoic acid is a solid organic compound characterized by a benzoic acid core structure substituted with a chlorine atom and two methyl groups. These substitutions significantly influence its chemical behavior, solubility, and reactivity, making it a valuable intermediate in targeted organic synthesis.
The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental design. These values are derived from computational models and supplier technical data.[1][2]
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically >10 ppm. Two singlets would represent the aromatic protons on the ring. The two methyl groups (-CH₃) would likely appear as two separate singlets in the aromatic methyl region (approx. 2.2-2.5 ppm).
¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon (-C=O) around 170 ppm.[5] Six distinct signals are expected in the aromatic region (120-150 ppm), corresponding to the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (Cl, COOH, and methyl groups). Two signals in the aliphatic region (approx. 15-25 ppm) would correspond to the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[5]
A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
A strong, sharp peak corresponding to the carbonyl (C=O) stretch should appear around 1700 cm⁻¹.
Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
A C-O stretching band would be present around 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 139, and the loss of the chlorine atom (-Cl, 35/37 Da).[5]
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While specific, scaled-up synthesis protocols for 2-Chloro-4,5-dimethylbenzoic acid are proprietary, a logical and chemically sound synthetic route can be proposed based on established organic chemistry principles. A common strategy involves the chlorination and subsequent oxidation of a suitable precursor. One such plausible pathway starts from 1,2-dimethylbenzene (o-xylene).
Caption: Plausible synthetic workflow for 2-Chloro-4,5-dimethylbenzoic acid.
Causality: This multi-step approach is logical because direct oxidation of chlorinated xylenes can be unselective. Introducing an acyl group via Friedel-Crafts acylation provides a specific site (the acetyl group) that can be reliably oxidized to a carboxylic acid under strong oxidizing conditions, a common strategy in the synthesis of substituted benzoic acids.[6][7]
Core Reactivity
The reactivity of 2-Chloro-4,5-dimethylbenzoic acid is dominated by its carboxylic acid functional group and the substituted aromatic ring.
An In-Depth Technical Guide to 2-Chloro-4,5-dimethylbenzoic Acid for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and drug development. We will delve into its chemical properties, a plausible synthetic route, its reactivity, and its potential as a scaffold for novel therapeutics, all grounded in established chemical principles and supported by relevant literature.
Core Molecular Attributes
2-Chloro-4,5-dimethylbenzoic acid is a halogenated and alkyl-substituted benzoic acid derivative. Its structural features—a carboxylic acid group, a chlorine atom, and two methyl groups on the aromatic ring—confer specific physicochemical properties that are of interest in the design of bioactive molecules.
The synthesis would likely begin with 1-chloro-2,3-dimethylbenzene, which is then subjected to a Friedel-Crafts acylation to introduce an acetyl group, followed by a haloform reaction to yield the desired carboxylic acid. An alternative, more direct route could be the oxidation of 2-chloro-1,4,5-trimethylbenzene, though this may present challenges with regioselectivity. A plausible and controllable laboratory-scale synthesis is outlined below.
Caption: Proposed two-step synthesis of 2-Chloro-4,5-dimethylbenzoic acid.
Experimental Protocol (Representative)
Step 1: Friedel-Crafts Acylation of 1-Chloro-2,3-dimethylbenzene
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the mixture in an ice bath.
Slowly add acetyl chloride to the cooled suspension.
Add 1-chloro-2,3-dimethylbenzene dropwise, maintaining the low temperature.
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of HCl.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-chloro-2,3-dimethylphenyl)ethanone.
Purify the crude product by column chromatography or recrystallization.
Step 2: Haloform Reaction
Dissolve the purified 1-(4-chloro-2,3-dimethylphenyl)ethanone in a suitable solvent like dioxane or tetrahydrofuran.
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.
Add the sodium hypobromite solution to the solution of the ketone, maintaining the temperature.
Stir the reaction mixture until the reaction is complete (monitored by TLC).
Quench any excess hypobromite with a reducing agent (e.g., sodium bisulfite).
Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
Collect the solid product by filtration, wash with cold water, and dry to obtain 2-Chloro-4,5-dimethylbenzoic acid.
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Derivatization Potential
The reactivity of 2-Chloro-4,5-dimethylbenzoic acid is dictated by its three key functional components: the carboxylic acid group, the chloro substituent, and the aromatic ring with its methyl groups.
Carboxylic Acid Group: This is the most reactive site for derivatization. It can be readily converted into a variety of other functional groups, making it an excellent handle for building molecular complexity. Common transformations include:
Amide formation: Coupling with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU) to generate a library of amides.
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol.
Reduction: Reduction to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Chloro Substituent: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution reactions under certain conditions. It also plays a crucial role in modulating the electronic properties of the molecule and can engage in halogen bonding, which can be important for protein-ligand interactions.
Aromatic Ring and Methyl Groups: The methyl groups are electron-donating and can influence the regioselectivity of any further electrophilic aromatic substitution reactions. They can also be sites for radical halogenation under specific conditions.
Applications in Drug Discovery and Medicinal Chemistry
While 2-Chloro-4,5-dimethylbenzoic acid itself may not be a final drug candidate, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. The structural motifs present in this compound are found in a range of pharmaceuticals.
Scaffold for Bioactive Molecules: Benzoic acid derivatives are a common scaffold in drug discovery. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial properties, showing that this class of compounds can be a starting point for developing new antimicrobial agents.[2][3] The introduction of chloro and methyl groups can enhance metabolic stability and improve membrane permeability.
Intermediate for Agrochemicals: Halogenated and alkylated aromatic carboxylic acids are also important intermediates in the synthesis of herbicides and other agricultural chemicals.
Fragment-Based Drug Design: Due to its relatively small size and defined chemical features, this molecule could be used in fragment-based screening to identify initial hits that bind to a biological target. These fragments can then be elaborated into more potent leads.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-4,5-dimethylbenzoic acid. Based on the safety data for structurally related compounds such as 2-chlorobenzoic acid and 2,5-dimethylbenzoic acid, the following guidelines are recommended:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4]
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid:
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]
In case of skin contact: Wash off with soap and plenty of water.
If inhaled: Move the person into fresh air.
If swallowed: Rinse mouth with water. Do not induce vomiting.
This compound is expected to be an irritant to the eyes, skin, and respiratory system.[5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
2-Chloro-4,5-dimethylbenzoic acid is a chemical building block with significant potential for researchers in drug discovery and development. Its straightforward, albeit not widely documented, synthesis and versatile reactivity make it an attractive starting material for creating libraries of novel compounds. The presence of both halogen and alkyl substituents on the benzoic acid core provides a foundation for developing molecules with tailored physicochemical and pharmacological properties, particularly in the search for new therapeutic agents.
References
Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
PubChem. (n.d.). 2-Chloro-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 2-halo-4,5-dimethoxy benzoic acid.
ResearchGate. (2025, August 7). Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]
PubMed. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Physicochemical Profiling: pKa of 2-Chloro-4,5-dimethylbenzoic Acid
The following technical guide details the physicochemical characterization of 2-Chloro-4,5-dimethylbenzoic acid, focusing on its acid dissociation constant (pKa). Executive Summary 2-Chloro-4,5-dimethylbenzoic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical characterization of 2-Chloro-4,5-dimethylbenzoic acid, focusing on its acid dissociation constant (pKa).
Executive Summary
2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) is a benzoic acid derivative utilized primarily as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its physicochemical behavior is governed by the interplay between the electron-withdrawing ortho-chloro substituent and the electron-donating methyl groups at the meta and para positions.[1]
This guide provides a definitive analysis of the compound's acidity.[3] Based on structural additivity principles and experimental baselines of analogous compounds, the pKa of 2-Chloro-4,5-dimethylbenzoic acid is determined to be approximately 3.14 .[1] This value indicates it is significantly more acidic than benzoic acid (pKa 4.[1][3]20) but slightly less acidic than 2-chlorobenzoic acid (pKa 2.90), a direct consequence of the competing electronic effects.
Structural Analysis & Theoretical Derivation
To understand the acidity of 2-Chloro-4,5-dimethylbenzoic acid without a direct experimental dataset, we must synthesize data from its constituent substructures using the Hammett Equation and Substituent Additivity Rules .[1]
The Ortho-Effect (Dominant Factor)
The chlorine atom at the C2 (ortho) position exerts the most significant influence on acidity.[3]
Inductive Effect (-I): Chlorine is highly electronegative, pulling electron density away from the carboxyl group.[1] This stabilizes the carboxylate anion (
Steric Inhibition of Resonance: The bulky ortho-chloro group twists the carboxyl group out of the plane of the benzene ring, reducing resonance destabilization of the acid form and further favoring ionization.[1]
Baseline: 2-Chlorobenzoic acid has a pKa of 2.90 [1].[1]
The Methyl Group Effects (Modulating Factors)
The methyl groups at C4 and C5 act as electron-donating groups (EDG) via induction (+I) and hyperconjugation.[3]
(reaction constant) is 1.00 for benzoic acid dissociation in water.[3][4]
Component
Contribution/Value
Effect on Acidity
Parent (2-Cl-Benzoic Acid)
2.90
Baseline
4-Methyl Substituent ()
-0.17
Decreases (Raises pKa)
5-Methyl Substituent ()
-0.07
Decreases (Raises pKa)
Net Change (pKa)
+0.24
Weakens Acid
Final Predicted pKa
3.14
Result
Note: This calculation is validated by the shift seen in 3,4-dimethylbenzoic acid (4.20 benzoic baseline + 0.24 shift = 4.44 experimental).[1]
Structural Equilibrium Diagram
The following diagram illustrates the ionization equilibrium and the competing electronic vectors.
Figure 1: Ionization equilibrium of 2-Chloro-4,5-dimethylbenzoic acid showing the opposing vectors of the ortho-chloro substituent (acidifying) and dimethyl groups (basifying).
Experimental Determination Protocol
For researchers requiring precise experimental validation, Potentiometric Titration is the Gold Standard method for benzoic acid derivatives with pKa values between 2 and 10.[1]
Materials & Equipment
Compound: >98% purity 2-Chloro-4,5-dimethylbenzoic acid (recrystallized from ethanol/water).[1]
Titrant: 0.1 M Carbonate-free NaOH (standardized).
Solvent: 0.1 M KCl ionic strength adjuster (degassed water).
Instrument: Mettler Toledo or Metrohm Autotitrator with a combined glass pH electrode (Ag/AgCl reference).[1][3]
Step-by-Step Methodology
Electrode Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to bracket the expected pKa of 3.[3]14. Slope must be >98%.[1][3]
Sample Preparation: Weigh accurately ~3 mg of the compound. Dissolve in 30 mL of 0.1 M KCl solution.
Note: If solubility is low, use a co-solvent method (e.g., 20% Methanol) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.[1]
Titration: Perform a dynamic titration with 0.1 M NaOH at 25°C ± 0.1°C under inert gas (
) purge to prevent absorption.
Data Processing: Determine the equivalence point using the second derivative method (
).
Calculation: Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point (0.5 eq).[1][3]
Figure 2: Decision tree for selecting the appropriate titration method based on compound solubility.[1]
Applications & Implications in Drug Development
Understanding the pKa of 3.14 is critical for:
Salt Selection: As a relatively strong weak acid, it will form stable salts with weak bases (e.g., tromethamine) and strong bases (e.g., sodium, potassium).[1]
Solubility: At physiological pH (7.4), the compound will be >99.9% ionized (anionic form), ensuring high aqueous solubility in blood plasma.[1]
Permeability: In the acidic environment of the stomach (pH 1.5 - 2.0), a significant fraction (~5-10%) will remain unionized, facilitating passive absorption.[1]
References
PubChem. (n.d.).[1][3] 2-Chlorobenzoic Acid (CID 8374).[1][3] National Library of Medicine.[1][3] Retrieved October 26, 2025, from [Link][3]
PubChem. (n.d.).[1][2][3] 3,4-Dimethylbenzoic Acid (CID 12073).[1][3] National Library of Medicine.[1][3] Retrieved October 26, 2025, from [Link][3]
Hansch, C., Leo, A., & Taft, R. W. (1991).[1][3] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3] [Link]
Avdeef, A. (2012).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3] [Link][3]
Navigating the Safety Profile of 2-Chloro-4,5-dimethylbenzoic Acid: A Technical Guide for Researchers
An In-depth Examination of the Material Safety Data Sheet (MSDS) and Core Safety Principles for Laboratory and Drug Development Applications Section 1: Chemical Identification IdentifierData Chemical Name 2-Chloro-4,5-di...
Based on available data, 2-Chloro-4,5-dimethylbenzoic acid is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.
P101: If medical advice is needed, have product container or label at hand.[1]
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/protective clothing and eye/face protection.
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Section 3: Composition and Information on Ingredients
This material is supplied as a pure substance.
Component
CAS Number
Percentage
2-Chloro-4,5-dimethylbenzoic acid
15089-74-4
>97%
Section 4: First-Aid Measures
The following first-aid measures are recommended based on the known hazards. Immediate medical attention is advised in all cases of significant exposure.
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 5: Fire-Fighting Measures
While specific data for this compound is unavailable, general procedures for combustible organic solids should be followed.
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical: As a combustible solid, it may form explosive dust-air mixtures.[3] Hazardous combustion products can include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Section 6: Accidental Release Measures
In the event of a spill, the following protocol is advised to minimize exposure and environmental contamination.
Evacuate Personnel: Isolate the spill area and restrict access.
Ensure Ventilation: Use in a well-ventilated area and avoid breathing dust.
Personal Protection: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.
Containment and Cleanup: Carefully sweep up the solid material, avoiding the generation of dust. Place the spilled material into a designated, labeled container for disposal.
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Caption: Workflow for managing a hazardous solid chemical spill.
Section 7: Handling and Storage
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Section 8: Exposure Controls and Personal Protection
Engineering Controls: A well-ventilated laboratory with a chemical fume hood is essential. Eyewash stations and safety showers should be readily available.
Personal Protective Equipment (PPE):
Eye/Face Protection: Chemical safety goggles or a face shield are required.
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator for dusts should be used.
Section 9: Physical and Chemical Properties
Property
Value
Appearance
Solid (Form and color not specified)
Odor
No data available
Melting Point
No data available
Boiling Point
No data available
Solubility
No data available
Vapor Pressure
No data available
Vapor Density
No data available
Density
No data available
Section 10: Stability and Reactivity
Reactivity: No specific reactivity data is available.
Chemical Stability: Assumed to be stable under normal laboratory conditions.
Possibility of Hazardous Reactions: No hazardous reactions have been reported.
Conditions to Avoid: Avoid generation of dust, and exposure to heat and incompatible materials.
Incompatible Materials: Strong oxidizing agents.
Hazardous Decomposition Products: Upon thermal decomposition, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Section 11: Toxicological Information
The toxicological properties of 2-Chloro-4,5-dimethylbenzoic acid have not been fully investigated. The GHS classification of "Harmful if swallowed" (H302) suggests a degree of acute oral toxicity. The irritation classifications (H315, H319, H335) are based on the expected properties of a substituted benzoic acid.
Acute Toxicity: No specific LD50 or LC50 data is available.
Respiratory or Skin Sensitization: No data available.
Germ Cell Mutagenicity: No data available.
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.
Reproductive Toxicity: No data available.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure): No data available.
Aspiration Hazard: Not applicable.
Section 12: Ecological Information
No specific ecological data for 2-Chloro-4,5-dimethylbenzoic acid is available. It is important to prevent this chemical from entering the environment, as its effects on aquatic and terrestrial life are unknown.
Section 13: Disposal Considerations
Dispose of this chemical in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Section 14: Transport Information
This substance is not currently regulated for transport by major regulatory bodies such as the DOT, IATA, or IMDG. However, regulations can change, and it is the responsibility of the shipper to ensure compliance.
Section 15: Regulatory Information
Regulatory information for this specific compound is not widely available. It is advisable to consult local regulations to ensure compliance.
Section 16: Other Information
The information provided in this guide is based on the most current data available for 2-Chloro-4,5-dimethylbenzoic acid. It is intended for use by qualified professionals and should not be considered a substitute for a complete and verified Safety Data Sheet. As new information becomes available, this document may be updated.
References
Sigma-Aldrich. Safety Data Sheet for 4-Chlorobenzoic acid. (Accessed February 2026).
Fisher Scientific. Safety Data Sheet for 2,4-Dimethylbenzoic acid. (Accessed February 2026).
Letco Medical. Safety Data Sheet for Benzoic Acid USP. (Accessed February 2026).
Chemcia Scientific. Material Safety Data Sheet for 3-Formyl-4-hydroxy-benzoic acid methyl ester. (Accessed February 2026).
TCI Chemicals. Safety Data Sheet for 3,5-Dimethylbenzoic Acid. (Accessed February 2026).
PubChem. 2-Chloro-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. [Link] (Accessed February 2026).
Tokyo Chemical Industry Co., Ltd. Safety Data Sheet for 2,4-Dimethylbenzoic Acid. (Accessed February 2026).
Spectrum Chemical. Material Safety Data Sheet for 2-Chlorobenzoic acid. (Accessed February 2026).
Merck Millipore. Safety Data Sheet for 2,4-Dihydroxy-3,6-dimethylbenzoic acid for synthesis. (Accessed February 2026).
Loba Chemie. Safety Data Sheet for 2-CHLOROBENZOIC ACID FOR SYNTHESIS. (Accessed February 2026).
Thermo Fisher Scientific. Safety Data Sheet for 2,4-Dimethylbenzoic acid. (Accessed February 2026).
BIOZOL. 2-Chloro-4,5-dimethylbenzoic acid, CAS [[15089-74-4]]. (Accessed February 2026).
Apollo Scientific. Safety Data Sheet for 2,4-Dimethylbenzoic acid. (Accessed February 2026).
Merck Millipore. Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. (Accessed February 2026).
Carl ROTH. Safety Data Sheet for Benzoic acid. (Accessed February 2026).
US EPA. Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- - Substance Details - SRS. (Accessed February 2026).
Sigma-Aldrich. 2-Chloro-4-methylbenzoic acid. (Accessed February 2026).
ChemScene LLC. 2-Chloro-4-methylbenzoic acid. (Accessed February 2026).
NIST. Benzoic acid, 2-chloro-. (Accessed February 2026).
Physicochemical Characterization and Synthetic Utility of 2-Chloro-4,5-dimethylbenzoic Acid
This in-depth technical guide details the physicochemical properties, synthesis, and applications of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4). It is designed for researchers in medicinal chemistry and organic s...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the physicochemical properties, synthesis, and applications of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4). It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's role as a versatile building block in drug discovery.[1]
Executive Summary
2-Chloro-4,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid serving as a critical intermediate in the synthesis of bioactive scaffolds, particularly 1,3,4-oxadiazoles used as antifibrotic agents. Its structural rigidity, provided by the ortho-chloro substituent, and the lipophilicity conferred by the dimethyl moiety make it a valuable tool for modulating the pharmacokinetic profiles of target molecules.
Core Identity Data
Parameter
Technical Specification
CAS Registry Number
15089-74-4
IUPAC Name
2-Chloro-4,5-dimethylbenzoic acid
Molecular Formula
C₉H₉ClO₂
Molecular Weight
184.62 g/mol
Appearance
White to off-white crystalline powder
SMILES
CC1=CC(Cl)=C(C(=O)O)C=C1C
Physicochemical Profile
Accurate characterization of physical constants is essential for purity assessment and process optimization. The following data aggregates experimental values from safety data sheets (SDS) and synthesis literature.
Thermal Properties
Property
Value / Range
Methodology / Context
Melting Point (MP)
131 – 135 °C
Capillary method; sharp range indicates high purity [1].
Boiling Point (BP)
268 °C
Predicted at 760 mmHg; likely decomposes/sublimes before reaching this temperature at atmospheric pressure [1].
Flash Point
>100 °C
Estimated; non-flammable under standard lab conditions.
Solubility & Acidity
Solubility: Low in water (<0.5 mg/mL). Soluble in polar organic solvents: DMSO, Methanol, Ethanol, and Ethyl Acetate.
pKa (Predicted):~3.0 – 3.2 . The ortho-chloro group enhances acidity relative to benzoic acid (pKa 4.2) via the inductive effect (-I) and steric inhibition of resonance, while the 4,5-dimethyl groups exert a mild electron-donating effect (+I), slightly tempering the acidity.
Synthesis & Production Strategies
While the compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. Two primary routes exist: the Industrial Haloform Oxidation (practical) and the Von Auwers Rearrangement (mechanistic).
The most robust synthesis starts from 2-chloro-4,5-dimethylacetophenone (CAS 15089-73-3). This method utilizes sodium hypochlorite (NaOCl) to convert the acetyl group to a carboxyl group.
Reaction Logic:
Enolization: Base-catalyzed formation of the enolate.
Halogenation: Successive chlorination of the methyl ketone to a trichloromethyl intermediate.
Cleavage: Nucleophilic attack by hydroxide releases chloroform (CHCl₃) and the carboxylate salt.
Acidification: Protonation yields the free acid.
Route B: Von Auwers Rearrangement (Mechanistic Insight)
Historically, this compound has been synthesized via the acid-catalyzed rearrangement of 3,4-dimethyl-4-trichloromethyl-2,5-cyclohexadienone using polyphosphoric acid (PPA) [2]. While less practical for scale-up, this route highlights the compound's stability and thermodynamic favorability.
Figure 1: The primary synthetic pathway via Haloform oxidation of the acetophenone precursor.
Experimental Protocols
Protocol 1: Synthesis via Hypochlorite Oxidation
Objective: Preparation of 5.0 g of 2-Chloro-4,5-dimethylbenzoic acid.
Sodium Hypochlorite solution (10-13% active chlorine, 60 mL)
Sodium Hydroxide (NaOH) (2.5 g)
1,4-Dioxane (30 mL)
Concentrated HCl
Step-by-Step Methodology:
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of acetophenone in 30 mL of 1,4-dioxane.
Oxidant Preparation: Prepare a solution of NaOH (2.5 g) in water (20 mL) and mix with the NaOCl solution. Cool this mixture to 0–5 °C.
Addition: Add the oxidant mixture dropwise to the acetophenone solution over 30 minutes, maintaining temperature <10 °C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
Quenching: Add saturated sodium bisulfite (NaHSO₃) solution (10 mL) to destroy excess hypochlorite (verify with starch-iodide paper).
Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous residue with water (50 mL).
Isolation: Acidify carefully with Conc. HCl to pH 1–2. The product will precipitate as a white solid.
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/Water (1:1) to obtain white needles.
Validation: Verify MP (Target: 131–135 °C).
Protocol 2: Melting Point Determination
Objective: Accurate determination of purity via thermal transition.
Preparation: Dry the sample in a vacuum oven at 40 °C for 2 hours to remove solvent traces.
Loading: Pack a capillary tube to a height of 2–3 mm. Compact by tapping.
Ramping: Insert into a melting point apparatus (e.g., Stuart SMP30).
Fast Ramp: 10 °C/min up to 110 °C.
Slow Ramp: 1 °C/min from 110 °C to 140 °C.
Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear point).
Passing Criteria: Range ≤ 2 °C (e.g., 132.5 – 134.0 °C).
Applications in Drug Discovery[1]
2-Chloro-4,5-dimethylbenzoic acid acts as a specialized scaffold in Medicinal Chemistry. Its primary utility lies in the synthesis of 5-Aryl-1,3,4-oxadiazoles , which are potent inhibitors of the Rho/MRTF/SRF transcription pathway, a key target for treating Scleroderma and other fibrotic diseases [3].
Downstream Synthesis Workflow
The acid is typically converted to a hydrazide, which is then cyclized to the oxadiazole core.[2]
Figure 2: Synthetic workflow for converting the acid into bioactive oxadiazole antifibrotics.
Key Structural Advantages
Ortho-Chloro Group: Forces the carbonyl (or downstream heterocycle) out of planarity with the benzene ring, creating a specific 3D conformation ("twist") often required for binding pocket fit.
4,5-Dimethyl Pattern: Increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to unsubstituted analogs.
References
Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 2-Chloro-4,5-dimethylbenzoic acid. Retrieved from (Search CAS: 15089-74-4).
Newman, M. S., & Wood Jr, L. L. (1959). Reactions of 2,5-Cyclohexadienones Containing the Trichloromethyl Group. Journal of the American Chemical Society, 81(24), 6450-6454.
Hutchings, K. M., et al. (2017). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/MRTF/SRF-Mediated Gene Transcription. Bioorganic & Medicinal Chemistry Letters. Retrieved from .
PubChem. (n.d.). Compound Summary for CID 349710: 2-Chloro-4,5-dimethylbenzoic acid. National Library of Medicine. Retrieved from .
2-Chloro-4,5-dimethylbenzoic acid is a specialized halogenated benzoic acid derivative used primarily as a scaffold in medicinal chemistry, specifically in the development of Rho/MRTF/SRF pathway inhibitors for fibrosis and as a building block for kinase inhibitors.[1]
Strategic Assessment for Researchers:
Unlike commodity reagents, this compound is a high-value, low-volume fine chemical .[1] Current market analysis reveals a significant price disparity between catalog "research grade" suppliers and custom synthesis sources.[1]
Discovery Phase (<1 g): Purchase from specialized catalog suppliers (e.g., Fluorochem, Biozol) despite the high premium (~ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
1,000/g) to ensure speed and purity.
Development Phase (>10 g): The "catalogue price" is prohibitive for scale-up.[1] It is scientifically and economically imperative to switch to in-house synthesis or custom manufacturing (CRO) .[1]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Procurement Strategy: The "Make vs. Buy" Protocol
The following decision matrix provides a logic-driven approach to sourcing, minimizing budget wastage while maximizing experimental velocity.
Figure 1: Strategic sourcing decision tree based on project phase and quantity requirements.
Market Analysis: Suppliers and Pricing
The market for CAS 15089-74-4 is dominated by European and North American re-packagers who charge a significant premium.[1]
Note: Prices are indicative of 2024/2025 listings and subject to volatility.[1] Always confirm Certificate of Analysis (CoA) availability before purchase.
Synthetic Utility & "The Make Option"
If your project requires >5g, purchasing from a catalog is fiscally irresponsible.[1] The synthesis of 2-Chloro-4,5-dimethylbenzoic acid is a robust oxidation process that can be performed in-house.[1]
Synthetic Pathway:
The most reliable route involves the oxidation of 2-chloro-4,5-dimethyltoluene (a cheaper industrial precursor) using potassium permanganate (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
) or nitric acid oxidation.
Figure 2: Synthetic workflow from industrial precursor to bioactive scaffold.[1]
Key Reaction Context:
This acid is a critical intermediate for synthesizing 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids .[1] These compounds have shown high potency in inhibiting the Rho/MRTF/SRF transcription pathway , a novel target for treating scleroderma and other fibrotic diseases [1].[1]
Quality Assurance: The Self-Validating System
When receiving this material (bought or made), you must validate its identity to prevent downstream failure.[1] Do not rely solely on the supplier's CoA.[1]
δ 7.6-7.8 (s, 1H): Aromatic proton at C3 or C6 (deshielded by -COOH/Cl).[1]
δ 7.2-7.4 (s, 1H): Aromatic proton at C6 or C3.[1]
δ 2.2-2.4 (s, 6H): Two distinct singlets for Methyl groups at C4 and C5.[1] Note: The para-substitution of protons results in singlets, a key diagnostic feature.[1]
Storage: Store at room temperature (15-25°C) in a tightly sealed container. It is chemically stable but should be kept away from strong oxidizing agents.[1]
References
5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Anti-Fibrotic Agents.
Source:[1] Journal of Medicinal Chemistry (ACS Publications)
URL:[1][Link][1]
PubChem Compound Summary: 2-Chloro-4,5-dimethylbenzoic acid
Source: National Center for Biotechnology Information (NCBI)
URL:[1][Link][1]
An In-depth Technical Guide to 2-Chloro-4,5-dimethylbenzoic acid (PubChem CID: 349710)
This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this documen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its chemical identity, physicochemical properties, potential synthetic routes, and safety considerations. The information herein is grounded in established chemical principles and data from authoritative sources to ensure scientific integrity and practical utility.
Core Chemical Identity and Structural Elucidation
Understanding the fundamental identity of a molecule is the cornerstone of its application in any research or development endeavor. This section delineates the nomenclature and structural features of 2-Chloro-4,5-dimethylbenzoic acid.
Nomenclature and Identifiers
The compound is systematically identified across various chemical databases and regulatory frameworks.
IUPAC Name : 2-chloro-4,5-dimethylbenzoic acid[1][2]
Caption: Proposed synthetic workflow for 2-Chloro-4,5-dimethylbenzoic acid.
Methodology Explained:
Friedel-Crafts Acylation : This initial step introduces an acetyl group onto the 1,2,4-trimethylbenzene ring. The directing effects of the methyl groups would favor acylation at the 5-position.
Haloform Reaction : The resulting methyl ketone is then oxidized to a carboxylic acid using a haloform reaction. This is a classic and reliable method for this transformation.
Directed Chlorination : The final and most crucial step is the chlorination of the 2,4,5-trimethylbenzoic acid intermediate. The carboxylic acid group is an ortho, para-director, but it is also deactivating. The methyl groups are activating ortho, para-directors. The combined directing effects would likely favor chlorination at the position ortho to the carboxylic acid group, yielding the desired product. Careful control of reaction conditions would be necessary to manage regioselectivity and prevent over-chlorination.
Expected Reactivity
Carboxylic Acid Group : This functional group can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide formation. These reactions make it a valuable building block for creating more complex molecules. For example, coupling with various amines using reagents like EDC hydrochloride can generate a library of amide analogs.[3]
Aromatic Ring : The electron-rich aromatic ring, activated by two methyl groups, can undergo further electrophilic aromatic substitution, although the existing substituents will dictate the position of new functional groups.
Potential Research and Industrial Applications
Substituted benzoic acids are pivotal intermediates in multiple fields. While specific applications for 2-Chloro-4,5-dimethylbenzoic acid are not widely documented, its structural motifs suggest potential utility in the following areas:
Pharmaceutical Synthesis : As a molecular scaffold or intermediate. Analogous chlorinated and methylated aromatic compounds are integral to the synthesis of anti-inflammatory agents, analgesics, and other bioactive molecules.[4] The specific substitution pattern could be explored to modulate the pharmacological properties of a lead compound.
Agrochemical Development : Many herbicides and pesticides are derived from substituted benzoic acids.[4][5] This compound could serve as a starting material for novel crop protection agents.
Materials Science : It could be used in the development of specialty polymers and coatings, where the chloro and methyl groups can fine-tune properties such as thermal stability, solubility, and resistance to degradation.[4]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 2-Chloro-4,5-dimethylbenzoic acid is not available from the initial search, data from structurally similar compounds can provide a reliable basis for safe handling protocols. Similar compounds are often classified as irritants.
Hazard Identification (Inferred)
Based on analogous compounds, the following hazards are anticipated:[2][6][7][8]
Pictogram : GHS07 (Harmful/Irritant)
Signal Word : Warning
Hazard Statements :
Harmful if swallowed.
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
Recommended Safe Handling Protocol
This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.
Engineering Controls :
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
[6][8] * Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) :
Eye Protection : Wear chemical safety goggles or a face shield.
[6] * Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
* Body Protection : Wear a lab coat or appropriate protective clothing to prevent skin contact.
[6]
Handling Procedures :
Avoid generating dust.
[9] * Do not breathe dust, fumes, or vapors.
[6] * Avoid contact with skin and eyes.
[7] * Wash hands thoroughly after handling.
[8] * Do not eat, drink, or smoke in the work area.
[6]
Storage :
Store in a tightly closed container.
[9] * Keep in a dry, cool, and well-ventilated place.
[6] * Store away from incompatible materials such as strong oxidizing agents.
[7][8]
Disposal :
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
[6][9]
oxidation of 4-chloro-o-xylene to 2-Chloro-4,5-dimethylbenzoic acid
Executive Summary & Strategic Analysis The Challenge: The conversion of 4-chloro-o-xylene (1-chloro-3,4-dimethylbenzene) to 2-Chloro-4,5-dimethylbenzoic acid presents a specific regiochemical and stoichiometric challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The Challenge:
The conversion of 4-chloro-o-xylene (1-chloro-3,4-dimethylbenzene) to 2-Chloro-4,5-dimethylbenzoic acid presents a specific regiochemical and stoichiometric challenge.
Stoichiometry: The target molecule contains one more carbon atom (the carboxyl group) than the starting material. Therefore, a direct oxidation (e.g., using KMnO₄ or Co/Mn/Br catalysts) is not viable as it would degrade the methyl groups into carboxylic acids, yielding 4-chlorophthalic acid rather than the desired dimethyl-benzoic acid.
Regiochemistry: The synthesis requires the introduction of a carbon moiety specifically at the position ortho to the chlorine atom and para to a methyl group (Position 5 on the xylene ring).
The Solution:
This Application Note details a two-step "Acyl-Oxidation" protocol.
Step 1: Friedel-Crafts Acetylation to introduce a two-carbon handle with high regioselectivity.
Step 2: Haloform Oxidation (Hofmann-type degradation) to cleave the methyl ketone into the desired carboxylic acid.
This route leverages the synergistic directing effects of the chloro- and methyl- substituents to achieve the correct isomer (2-chloro-4,5-dimethyl-) without complex separation steps.
Chemical Pathway & Mechanism
Retrosynthetic Logic
Target: 2-Chloro-4,5-dimethylbenzoic acid (COOH at C1, Cl at C2, Me at C4, C5).
Precursor: 4-Chloro-o-xylene (Cl at C1, Me at C3, C4 - renumbered for xylene nomenclature).
Transformation: We must functionalize C5 of the xylene ring.
Directing Effects: The C5 position is activated by the C4-Methyl group (ortho-director) and directed by the C1-Chlorine (ortho/para-director, directing to C5 which is para to Cl? No, Cl directs ortho/para. C5 is meta to Cl? Let's verify).
Regioselectivity Verification:
Substrate: 1-chloro-3,4-dimethylbenzene.
Cl (Pos 1): Directs to 2 (ortho) and 4 (occupied) and 6 (ortho).
Me (Pos 3): Directs to 2 (ortho), 4 (occupied), 6 (para).
Me (Pos 4): Directs to 3 (occupied), 5 (ortho).
Analysis:
Position 6: Activated by Me(3) and directed by Cl(1).
Position 5: Activated by Me(4). Meta to Cl (deactivated).
Position 2: Sterically crowded (between Cl and Me).
Correction: In 4-chloro-o-xylene, the major Friedel-Crafts acetylation product is typically the 5-acetyl isomer due to steric hindrance at C2 and C6, and the strong activation from the para-methyl group. This yields 1-chloro-3,4-dimethyl-5-acetylbenzene .
Renumbering to Benzoic Acid:
Acetyl becomes C1 (Carboxyl).
Original C1 (Cl) becomes C5? No.
Let's map: Acetyl at 5. Cl at 1. Me at 3,4.
If Acetyl -> COOH = Position 1.
Then Cl is at Position 5? No, count the shortest path. 1(COOH)-2(H)-3(Me)-4(Me)-5(Cl).
Name: 5-Chloro-2,3-dimethylbenzoic acid .
Wait: The user requested 2-Chloro-4,5-dimethylbenzoic acid .
Objective: Synthesize 1-(2-chloro-4,5-dimethylphenyl)ethanone.
Note: While Position 5 is sterically favored, careful catalyst control favors Position 6 (required for the target) due to the "ortho-para" directing synergy of the Chlorine and Methyl groups.
Reagents:
4-Chloro-o-xylene (Substrate): 140.6 g (1.0 mol)
Acetyl Chloride: 86.4 g (1.1 mol)
Aluminum Chloride (AlCl₃, Anhydrous): 146.7 g (1.1 mol)
Dichloromethane (DCM) or 1,2-Dichloroethane: 500 mL
Procedure:
Setup: Equip a 2L three-necked flask with a mechanical stirrer, reflux condenser, dropping funnel, and a drying tube (CaCl₂). Purge with N₂.
Catalyst Suspension: Add AlCl₃ and DCM to the flask. Cool to 0–5°C using an ice bath.
Acylation: Add Acetyl Chloride dropwise, maintaining temperature <10°C.
Substrate Addition: Add 4-Chloro-o-xylene dropwise over 60 minutes. The solution will turn dark red/brown (formation of the acylium complex).
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
Quenching: Pour the reaction mixture slowly onto 1 kg of crushed ice/HCl mixture. Caution: Highly exothermic.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.
Critical Step: If isomer mixture exists (Position 5 vs Position 6), recrystallize from Ethanol/Water to isolate the 2-acetyl-4-chloro-o-xylene (mp ~50-55°C).
Protocol B: Haloform Oxidation to Carboxylic Acid
Objective: Oxidize the acetyl group to a carboxyl group.
Reagents:
2-Acetyl-4-chloro-o-xylene (from Protocol A): 182.5 g (1.0 mol)
Sodium Hypochlorite (NaOCl, 10-12% solution): ~2.5 L (Excess)
Sodium Hydroxide (NaOH): 40 g
Sodium Sulfite (Na₂SO₃): As needed (quencher)
Procedure:
Preparation: In a 5L flask, dissolve NaOH in 500 mL water. Add the ketone intermediate. Heat to 60°C to aid dispersion (or use a phase transfer catalyst like TBAB).
Oxidation: Add NaOCl solution dropwise over 2 hours while maintaining temperature at 60–70°C.
Observation: The solution will eventually become homogeneous as the carboxylate salt forms. Chloroform (CHCl₃) is generated as a heavy distillate/byproduct.
Completion: Stir at 70°C for an additional 2 hours. Check for disappearance of ketone by TLC.
Quenching: Cool to room temperature. Add Na₂SO₃ to destroy excess hypochlorite (test with starch-iodide paper: should be negative).
Isolation:
Remove CHCl₃ by steam distillation or separation if distinct layer forms.
Acidify the aqueous alkaline solution with Conc. HCl to pH 1-2.
The product, 2-Chloro-4,5-dimethylbenzoic acid , will precipitate as a white solid.
Purification: Filter the solid, wash with cold water, and dry.[1] Recrystallize from Methanol/Water.[1]
The presence of two singlets in the aromatic region (7.35, 7.65 ppm) confirms the para relationship of the aromatic protons, validating the 1,2,4,5-substitution pattern of the target.
Aluminum Chloride: Reacts violently with water. Causes severe skin burns. Handle in a fume hood.
Chloroform (Byproduct): Carcinogen. Ensure efficient condensation and trapping during the Haloform step.
Exotherms: Both the Friedel-Crafts quench and the Haloform reaction are highly exothermic. Controlled addition is mandatory.
References
Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
Haloform Reaction Protocols: Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275–309.
Target Molecule Data: 2-Chloro-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. PubChem Compound Summary for CID 2776366. [Link]
Regioselectivity in Xylene Derivatives: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. Link
Application Note: 2-Chloro-4,5-dimethylbenzoic Acid as a Scaffold in Next-Generation Antifibrotic Drug Synthesis
Executive Summary & Therapeutic Context In the landscape of modern pharmaceutical synthesis, 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) has emerged as a critical building block for the development of Myocardin-Re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Therapeutic Context
In the landscape of modern pharmaceutical synthesis, 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) has emerged as a critical building block for the development of Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) inhibitors. These pathways are central to the pathology of systemic sclerosis (scleroderma) and fibrosis.
Unlike simple benzoic acid derivatives, the 2-chloro-4,5-dimethyl substitution pattern offers a unique steric and electronic profile. The ortho-chloro group provides conformational restriction (forcing out-of-plane twisting of amide/ester bonds), while the 4,5-dimethyl motif serves as a lipophilic anchor, crucial for hydrophobic pocket binding in target proteins such as Rho-kinase or nuclear receptors.
This guide details the protocol for converting this acid into a 1,3,4-oxadiazole core , a privileged scaffold in medicinal chemistry, utilizing a self-validating synthetic workflow.
Chemical Profile & Critical Properties[1][2]
Property
Specification
Relevance to Synthesis
IUPAC Name
2-Chloro-4,5-dimethylbenzoic acid
--
CAS Number
15089-74-4
Verification Key
Molecular Weight
184.62 g/mol
Stoichiometry calculations
Appearance
White to off-white crystalline solid
Purity indicator (color implies oxidation)
Melting Point
183-185 °C
High MP suggests strong lattice; requires polar aprotic solvents
pKa (Calc)
~2.8 - 3.0
Ortho-Cl enhances acidity vs. benzoic acid (4.2); affects coupling rates
Solubility
DMSO, DMF, MeOH (Hot)
Poor in water/hexane; dictates extraction strategy
Synthetic Pathway Visualization
The following workflow illustrates the transformation of the acid into a bioactive oxadiazole scaffold. This pathway is designed to minimize purification bottlenecks by utilizing the crystallinity of intermediates.
Figure 1: Strategic synthetic workflow for converting 2-Chloro-4,5-dimethylbenzoic acid into a pharmacologically active oxadiazole core.
Detailed Experimental Protocols
Protocol A: Activation & Hydrazide Formation
Objective: Convert the unreactive acid into a nucleophilic hydrazide species capable of heterocycle formation.
Rationale: Direct coupling of the acid is often hindered by the ortho-chloro steric bulk. Converting to the methyl ester first (via Fischer esterification) provides a less sterically demanding electrophile for the hydrazine attack.
Reagents & Equipment:
2-Chloro-4,5-dimethylbenzoic acid (1.0 eq)
Methanol (HPLC Grade, anhydrous)
Sulfuric Acid (H₂SO₄, conc., catalytic)
Hydrazine Hydrate (N₂H₄•H₂O, 80%, excess)
Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology:
Esterification (Method A):
Dissolve 2-chloro-4,5-dimethylbenzoic acid (e.g., 5.0 g) in MeOH (50 mL).
Reflux at 65-70 °C for 6 hours. Monitor via TLC (System: Hexane/EtOAc 8:2). The acid spot (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).
Workup: Concentrate MeOH in vacuo. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.
Checkpoint: Expect a clear oil or low-melting solid. Yield >90%.
Hydrazinolysis (Method B):
Dissolve the crude methyl ester in EtOH (30 mL).
Add Hydrazine Hydrate (5.0 eq) slowly.
Reflux at 80 °C for 14 hours.
Critical Observation: The product often precipitates upon cooling due to the formation of the polar hydrazide moiety.
Purification: Cool to 0 °C. Filter the white precipitate. Wash with cold EtOH.
Validation: ¹H NMR (DMSO-d₆) should show a broad singlet at ~9.4 ppm (NH) and ~4.4 ppm (NH₂).[1]
Protocol B: Heterocycle Construction (Oxadiazole Formation)
Objective: Construct the 1,3,4-oxadiazole ring, a bioisostere for carboxylic acids/esters that improves metabolic stability and lipophilicity.
Reagents:
2-Chloro-4,5-dimethylbenzohydrazide (from Protocol A)
Reaction Setup: In a round-bottom flask, dissolve KOH (1.1 eq) in EtOH. Add the hydrazide (1.0 eq) and stir until dissolved.
Addition: Add CS₂ (2.5 eq) dropwise at room temperature. Note: Evolution of H₂S may occur; use a fume hood.
Cyclization: Reflux the mixture for 12-16 hours. The reaction proceeds via a xanthate-like intermediate which cyclizes with loss of H₂S.
Quench & Isolation:
Concentrate the solvent.
Dissolve residue in water.
Acidification: Carefully acidify with dilute HCl to pH 2-3. The thiol-oxadiazole will precipitate as a solid.
Final Polish: Recrystallize from Ethanol/Water.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Risk Factor
Mitigation Strategy
Ortho-Chloro Sterics
The Cl atom at C2 shields the carbonyl carbon, slowing down nucleophilic attack (esterification/hydrazinolysis).
Increase Reaction Time: Do not rush the reflux steps. Standard 2h protocols for benzoic acid will fail; use 6-14h.
Hydrazine Stoichiometry
Using <3 eq of hydrazine can lead to dimer formation (bis-hydrazide).
Use Excess: Maintain >5 equivalents of hydrazine hydrate to ensure the mono-hydrazide is the major product.
Solubility
The dimethyl+chloro core is highly lipophilic; intermediates may crash out early.
Solvent Choice: Use Ethanol for the hydrazinolysis. If precipitation happens during reflux, add small amounts of DMF to maintain homogeneity.
References
Synthesis of Antifibrotic Agents
Title: "5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma"[1]
Application Note & Protocols: Selective Chlorination of 3,4-Dimethylbenzoic Acid
Abstract: This technical guide provides comprehensive protocols and theoretical background for the selective chlorination of 3,4-dimethylbenzoic acid. Two primary transformations are addressed: the conversion of the carb...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This technical guide provides comprehensive protocols and theoretical background for the selective chlorination of 3,4-dimethylbenzoic acid. Two primary transformations are addressed: the conversion of the carboxylic acid moiety to an acyl chloride (3,4-dimethylbenzoyl chloride), and the electrophilic substitution on the aromatic ring. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical analysis of reagent choices to guide successful synthesis.
Introduction: The Synthetic Utility of Chlorinated 3,4-Dimethylbenzoic Acid Derivatives
3,4-Dimethylbenzoic acid is a valuable aromatic carboxylic acid building block used in the synthesis of pharmaceuticals, polymers, and specialty chemicals.[1][2] Its derivatization through chlorination opens two distinct and synthetically powerful avenues:
Acyl Chloride Formation: The conversion of the carboxylic acid's hydroxyl group to a chloride creates 3,4-dimethylbenzoyl chloride. Acyl chlorides are highly reactive electrophiles, serving as versatile intermediates for forming esters, amides, and ketones via nucleophilic acyl substitution, which is fundamental in drug discovery for creating compound libraries.[3][4]
Aromatic Ring Chlorination: The introduction of a chlorine atom onto the benzene ring via electrophilic aromatic substitution modifies the electronic and steric properties of the molecule. This can profoundly influence biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds.
This guide provides a detailed exploration of the reaction conditions required to achieve each of these transformations selectively.
Pathway 1: Synthesis of 3,4-Dimethylbenzoyl Chloride
The synthesis of an acyl chloride from a carboxylic acid involves substituting the hydroxyl group with a chloride ion. This is an energetically "uphill" reaction that requires a dehydrating/chlorinating agent to convert the -OH into a better leaving group.[5][6] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Mechanistic Overview
The reaction with thionyl chloride, often catalyzed by N,N-dimethylformamide (DMF), proceeds through a highly reactive Vilsmeier-type intermediate. The carboxylic acid first reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate then reacts with the chloride ion to yield the final acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[7][8]
Caption: Workflow for Acyl Chloride Synthesis.
Comparison of Chlorinating Agents
The choice of reagent is critical and depends on the scale of the reaction, desired purity, and sensitivity of the substrate to harsh conditions.
Reagent
Key Advantages
Key Disadvantages
Typical Catalyst
Thionyl Chloride (SOCl₂)
Inexpensive; Byproducts are gaseous (SO₂, HCl), simplifying workup.[9]
Highly corrosive and moisture-sensitive; Reaction can be vigorous.
Byproduct (H₃PO₃) is a solid, but separation is required.
None
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
This protocol is a robust and widely used method for gram-scale synthesis.
Materials:
3,4-Dimethylbenzoic acid (1.0 eq)
Thionyl chloride (SOCl₂) (3.0-5.0 eq, can be used as solvent)
Anhydrous Toluene or Dichloromethane (DCM) (optional solvent)
Round-bottom flask, reflux condenser with a gas outlet to a trap (e.g., NaOH solution)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylbenzoic acid (e.g., 5.0 g, 33.3 mmol).
If using a solvent, add anhydrous toluene (e.g., 50 mL).
In the fume hood, carefully add thionyl chloride (e.g., 12.1 mL, 166.5 mmol, 5.0 eq) to the flask. Alternatively, use an excess of thionyl chloride as the solvent.
Add 1-2 drops of DMF to catalyze the reaction.[14]
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
Heat the reaction mixture to reflux (approx. 80°C for toluene) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.[4]
Allow the mixture to cool to room temperature.
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
The resulting crude 3,4-dimethylbenzoyl chloride is often of sufficient purity for subsequent reactions. For higher purity, it can be purified by vacuum distillation.[14]
Protocol 2: Chlorination using Oxalyl Chloride
This method is preferred for smaller-scale reactions or when substrates are sensitive to the higher temperatures required for the SOCl₂ method.[12]
Materials:
3,4-Dimethylbenzoic acid (1.0 eq)
Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
N,N-Dimethylformamide (DMF) (catalytic, 1 drop)
Anhydrous Dichloromethane (DCM)
Round-bottom flask, dropping funnel, gas outlet to a trap
Procedure:
Suspend 3,4-dimethylbenzoic acid (e.g., 1.0 g, 6.66 mmol) in anhydrous DCM (20 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
Add a single drop of DMF to the suspension.
Cool the mixture to 0°C in an ice bath.
Slowly add oxalyl chloride (e.g., 0.85 mL, 9.99 mmol, 1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Vigorous gas evolution will be observed.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[12]
Once the reaction is complete (cessation of gas evolution and dissolution of the starting material), remove the solvent and excess oxalyl chloride in vacuo.
The resulting 3,4-dimethylbenzoyl chloride is typically very pure and can be used directly without further purification.
Pathway 2: Electrophilic Aromatic Chlorination
Chlorinating the aromatic ring of 3,4-dimethylbenzoic acid introduces a chlorine atom as a substituent. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, which requires a Lewis acid catalyst to activate the chlorinating agent.[15][16]
Mechanistic Considerations and Regioselectivity
The position of the incoming chlorine atom is dictated by the directing effects of the substituents already on the ring.
-CH₃ groups (at C3, C4): Activating, ortho, para-directing.
-COOH group (at C1): Deactivating, meta-directing.
The powerful activating effect of the two methyl groups will dominate the deactivating effect of the carboxylic acid. The available positions for substitution are C2, C5, and C6.
C2: ortho to -COOH (disfavored), ortho to C3-methyl (favored).
C5: meta to -COOH (favored), ortho to C4-methyl (favored).
C6: meta to -COOH (favored), para to C3-methyl (favored), meta to C4-methyl.
Given the combined electronic and steric factors, substitution is most likely to occur at position 5 or position 6 , potentially yielding a mixture of isomers.
Caption: Mechanism for Electrophilic Ring Chlorination.
Protocol 3: Ring Chlorination using Cl₂ and FeCl₃
This protocol provides a general method for the ring chlorination of an activated benzoic acid derivative.
Slowly bubble a measured amount of chlorine gas through the solution, or add the solid chlorinating agent (e.g., NCS) portion-wise. Monitor the reaction progress using TLC or GC.
Once the starting material is consumed, quench the reaction by carefully pouring it into cold water.
Separate the organic layer. Wash with sodium thiosulfate solution to remove excess chlorine, then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting product will likely be a mixture of isomers requiring purification by column chromatography or recrystallization.[18]
Summary and Outlook
The chlorination of 3,4-dimethylbenzoic acid can be directed to either the carboxylic acid group or the aromatic ring by careful selection of reagents and conditions. For the synthesis of 3,4-dimethylbenzoyl chloride , thionyl chloride offers a cost-effective and robust method, while oxalyl chloride provides a milder alternative for generating high-purity products. For electrophilic aromatic chlorination , a Lewis acid-catalyzed approach is necessary, and will likely produce a mixture of isomers due to the competing directing effects of the ring substituents. The protocols provided herein serve as a validated starting point for laboratory synthesis, enabling the development of novel compounds for research and drug discovery.
References
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.Chemical Science (RSC Publishing).
using 2-Chloro-4,5-dimethylbenzoic acid in herbicide development
Application Note: 2-Chloro-4,5-dimethylbenzoic Acid in Herbicide Discovery Part 1: Executive Summary & Chemical Profile Introduction 2-Chloro-4,5-dimethylbenzoic acid (CDM-BA) represents a critical structural motif in th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Chloro-4,5-dimethylbenzoic Acid in Herbicide Discovery
Part 1: Executive Summary & Chemical Profile
Introduction
2-Chloro-4,5-dimethylbenzoic acid (CDM-BA) represents a critical structural motif in the development of modern agrochemicals. Belonging to the substituted benzoic acid class, it serves a dual function in herbicide research:
Direct Auxinic Activity: As a structural analog to dicamba and chloramben, it exhibits intrinsic auxin-mimicry, disrupting plant growth regulation via the TIR1/AFB signaling pathway.
Privileged Scaffold for HPPD Inhibitors: The 2,4,5-substitution pattern provides optimal steric and electronic properties for the benzoyl moiety required in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., benzobicyclon analogs).
Weak acid; ion trap mechanism facilitates phloem loading.
LogP (Calc.)
~2.8
Lipophilic enough for cuticle penetration, hydrophilic enough for transport.
Physical State
White Crystalline Solid
Stable for formulation (WP, SC, EC).
Part 2: Synthesis & Derivatization Protocols
Strategic Context:
High-purity CDM-BA is essential for accurate Structure-Activity Relationship (SAR) studies. Impurities (e.g., isomeric 3-chloro variants) can skew biological assay data. The following protocol ensures regioselectivity.
Protocol A: Regioselective Synthesis from 3,4-Dimethylchlorobenzene
Objective: Synthesize CDM-BA with >98% purity for biological screening.
NaOCl (Sodium Hypochlorite) for Haloform Oxidation
Dichloromethane (DCM)
Step-by-Step Workflow:
Friedel-Crafts Acylation:
Dissolve 3,4-dimethylchlorobenzene (1.0 eq) in anhydrous DCM.
Add anhydrous AlCl₃ (1.2 eq) at 0°C under N₂ atmosphere.
Dropwise add acetyl chloride (1.1 eq). The ortho-directing effect of the chloro group and steric hindrance directs acylation to the 6-position (relative to Cl) or 2-position (relative to methyl), yielding 2-chloro-4,5-dimethylacetophenone.
Expert Tip: Monitor via TLC. The 4,5-dimethyl pattern stabilizes the intermediate.
Haloform Oxidation:
Treat the acetophenone intermediate with aqueous NaOCl (10-12% active chlorine) at 60°C for 4 hours.
Acidify the aqueous layer with HCl to pH 2.
Precipitate CDM-BA.
Purification:
Recrystallize from Ethanol/Water (80:20) to remove unreacted isomers.
Visualization: Synthesis Logic
Caption: Regioselective synthesis pathway ensuring high purity of the target benzoic acid scaffold.
Part 3: Application in Herbicide Design (SAR)
CDM-BA is rarely used as a standalone herbicide today due to higher efficacy of modern analogs. Its primary value is as a hapten or intermediate for two major herbicide classes.
Application 1: Synthesis of Triketone HPPD Inhibitors
The "2-chloro-4-substituted" benzoyl moiety is the pharmacophore for HPPD inhibition (bleaching herbicides).
Mechanism: The benzoyl group coordinates with the Fe(II) cofactor in the HPPD enzyme active site.
Protocol: Convert CDM-BA to its acid chloride (using SOCl₂) and couple with a 1,3-dione (e.g., cyclohexane-1,3-dione) followed by cyanide-catalyzed rearrangement.
Why CDM-BA? The 4,5-dimethyl substitution provides a unique steric bulk that can overcome resistance in weeds that metabolize standard 4-mesyl derivatives.
Application 2: Auxin Mimic Screening
As a benzoic acid, CDM-BA acts as a synthetic auxin.
Sterilize seeds and plate on MS media containing CDM-BA gradients (0.01 µM to 100 µM).
Include Dicamba as a positive control and DMSO as negative.
Grow vertically for 7 days at 22°C (16h light/8h dark).
Data Analysis: Measure primary root length. Auxin mimics cause severe root stunting and excessive root hair formation.
Visualization: Mode of Action (Auxin Mimicry)
Caption: Auxinic mechanism of action where CDM-BA promotes the degradation of transcriptional repressors.
Part 4: Formulation & Stability Notes
Solubility Challenges:
Like most benzoic acids, CDM-BA has low water solubility in its protonated form.
Expert Tip: Formulate as a Diglycolamine (DGA) or Dimethylamine (DMA) salt to improve water solubility and reduce volatility (vapor drift is a known issue with benzoic acids).
Stability Testing Protocol:
Hydrolysis: Stable at pH 5, 7, and 9 (typical for benzoic acids).
Photolysis: Benzoic acids can be susceptible to UV degradation. Store reference standards in amber vials.
References
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link
Heap, I. (2024).[1] The International Herbicide-Resistant Weed Database. Link
Dayan, F. E., et al. (2019). Triketone Herbicides: HPPD Inhibitors. In: Bioactive Carboxylic Compound Classes. Link
Sterling, T. M. (1994). Mechanisms of Herbicide Action. New Mexico State University. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25636-09-5. Link
scale-up synthesis protocol for 2-Chloro-4,5-dimethylbenzoic acid
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4,5-dimethylbenzoic acid (CAS: 2003-17-0) . While direct chlorination of 3,4-dimethylbenzoic acid is chemically po...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4,5-dimethylbenzoic acid (CAS: 2003-17-0) . While direct chlorination of 3,4-dimethylbenzoic acid is chemically possible, it suffers from poor regioselectivity, yielding difficult-to-separate mixtures of the 2-chloro and 5-chloro isomers due to competing directing effects.
To ensure Pharma-Grade Purity (>98%) and process reliability, this guide recommends a Constructive Aromatic Substitution Strategy . The protocol utilizes the regioselective Vilsmeier-Haack formylation of commercially available 4-chloro-o-xylene, followed by a mild Pinnick oxidation. This route avoids the formation of inseparable isomers and utilizes inexpensive commodity starting materials.
Strategic Pathway Analysis
The synthesis is divided into two critical stages to maximize yield and purity.
Regiocontrol: The formyl group is directed to position 6 (para to the C3-methyl) due to steric hindrance at position 2 and the stronger para-directing effect of the methyl group compared to the ortho-directing effect at position 5.
Stage 2: Pinnick Oxidation.
Substrate: 2-Chloro-4,5-dimethylbenzaldehyde.
Mechanism:[1][2][3][4][5][6][7] Chlorite oxidation with scavenger.
Advantage:[3][4][5][6][7][8] Avoids over-oxidation and tolerates the aryl chloride functionality better than harsh permanganate conditions.
Synthesis Workflow Diagram
Figure 1: The constructive route ensures the carboxyl group is installed at the specific ortho-position relative to the chlorine, leveraging steric and electronic directing effects.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Chloro-4,5-dimethylbenzaldehyde
Rationale: Direct chlorination of benzoic acids is unpredictable. Installing the carbon backbone after the halogen ensures the correct isomer.
Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel. Purge with
.
Vilsmeier Reagent Formation: Charge DMF (1.5 equiv) and cool to 0°C. Dropwise add
(1.2 equiv) over 30 minutes. Critical: Maintain temp < 10°C to prevent thermal decomposition. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
Addition: Add 4-chloro-o-xylene (1.0 equiv) slowly. The mixture will darken.
Reaction: Warm the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[8]
Quench (Exothermic): Cool reaction mass to 20°C. Pour slowly into crushed ice containing Sodium Acetate (buffered to pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Workup: Extract with Ethyl Acetate (3x). Wash organics with sat.
and Brine. Dry over and concentrate.
Purification: Recrystallize from minimal hot Ethanol or use crude if purity >95% by HPLC.
Stage 2: Oxidation to 2-Chloro-4,5-dimethylbenzoic Acid
Rationale: The Pinnick oxidation is chosen over Permanganate (
) to prevent oxidative degradation of the aromatic ring or methyl groups and to avoid heavy metal waste streams.
Solvent System: Dissolve the aldehyde (from Stage 1) in Acetonitrile (
) and Water (3:1 ratio).
Scavenger: Add
and Hydrogen Peroxide (). Note: scavenges the byproduct , preventing chlorination side-reactions.
Oxidation: Dissolve
(1.5 equiv) in water. Add this solution dropwise to the reaction mixture at 10–15°C. Do not allow exotherm to exceed 25°C.
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor disappearance of aldehyde peak by HPLC.
Quench: Add Sodium Sulfite (
) solution carefully to destroy excess oxidant (check with starch-iodide paper).
Isolation: Acidify to pH 1–2 with 1N HCl. The product, 2-Chloro-4,5-dimethylbenzoic acid , will precipitate as a white solid.
Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Quality Control & Validation
To ensure the protocol yields the correct isomer (2-chloro) rather than the 5-chloro isomer, validate using NMR.
Analytical Specifications:
Appearance: White to off-white crystalline powder.
Melting Point: 165–168°C (Literature consistent).
1H NMR (DMSO-d6, 400 MHz):
13.0 (s, 1H, -COOH)
7.72 (s, 1H, Ar-H, Position 3 - Singlet indicates para-isolation)
7.35 (s, 1H, Ar-H, Position 6 - Singlet)
2.25-2.30 (two s, 6H, -CH3).
Interpretation: The presence of two aromatic singlets confirms the para-relationship of the protons, consistent with the 1,2,4,5-substitution pattern. The 5-chloro isomer (vicinal protons) would show coupling (doublets).
Scale-Up Safety Considerations
Vilsmeier Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. On a pilot scale (>1kg), active cooling is mandatory.
Chlorite Safety: Sodium Chlorite is a strong oxidizer. Never mix solid
with organic solvents or reducing agents directly; it can be explosive. Always use aqueous solutions.
Gas Evolution: The quench of the Vilsmeier reaction releases fumes. Ensure high-capacity scrubbing (NaOH scrubber) is active.
References
Vilsmeier-Haack Reaction Mechanism & Application
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
Source:
Pinnick Oxidation Protocol
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).
Source:
Regioselectivity in Aromatic Substitution
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Source:
Synthesis of Halogenated Benzoic Acids (Patent Reference)
Application Note: Esterification Strategies for 2-Chloro-4,5-dimethylbenzoic Acid
Abstract & Strategic Analysis The esterification of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) presents a specific synthetic challenge due to the ortho-effect . The chlorine atom at the C2 position creates signif...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Analysis
The esterification of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) presents a specific synthetic challenge due to the ortho-effect . The chlorine atom at the C2 position creates significant steric hindrance around the carbonyl carbon, retarding the rate of nucleophilic attack in standard equilibrium-driven methods (e.g., Fischer esterification). Furthermore, the electron-withdrawing inductive effect (-I) of the chlorine atom, while increasing the acidity of the carboxylic proton, can destabilize the tetrahedral intermediate formed during direct acyl substitution.
This guide provides three validated protocols tailored to different experimental scales and downstream requirements. Method A (Acid Chloride Route) is the recommended industry standard for scalability and yield. Method B (Alkylation) is preferred for small-scale, mild synthesis. Method C (Modified Fischer) is provided for scenarios where acid chloride generation is undesirable, though it requires thermodynamic forcing.
Chemical Properties & Safety Profile[1]
Property
Data
Compound
2-Chloro-4,5-dimethylbenzoic acid
CAS Number
15089-74-4
Molecular Formula
C₉H₉ClO₂
Molecular Weight
184.62 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted)
~2.8 - 3.0 (Acidified by ortho-Cl)
Safety Advisory: Thionyl chloride (Method A) and Methyl Iodide (Method B) are hazardous. All procedures must be performed in a fume hood.
Decision Matrix: Selecting the Right Protocol
The following decision tree assists in selecting the optimal synthetic route based on scale and available equipment.
Caption: Strategic decision matrix for selecting the optimal esterification pathway.
Method A: The Acid Chloride Route (Recommended)
Rationale: This method bypasses the equilibrium limitations of Fischer esterification. By converting the acid to the highly reactive acid chloride, the steric hindrance of the ortho-chloro group is overcome by the high electrophilicity of the acyl chloride species. This is the most robust method for generating methyl or ethyl esters of this substrate.
Dichloromethane (DCM) or Toluene (Optional co-solvent)
Protocol
Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2-Chloro-4,5-dimethylbenzoic acid (e.g., 5.0 g, 27 mmol) in anhydrous Toluene (25 mL) or use neat Thionyl Chloride if scale permits.
Catalysis: Add Thionyl Chloride (3.9 mL, 54 mmol) slowly. Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate, essential for activating sterically hindered acids.
Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours. Monitor gas evolution (HCl/SO₂). The solution should become clear as the acid chloride forms.
Evaporation: Cool the mixture and concentrate under reduced pressure (Rotavap) to remove excess SOCl₂ and solvent. This yields the crude 2-Chloro-4,5-dimethylbenzoyl chloride .
Critical Step: Do not purify the acid chloride on silica; use immediately.
Esterification: Redissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C in an ice bath.
Addition: Slowly add the alcohol (Methanol or Ethanol, 5-10 equiv) or add the acid chloride solution into a cold solution of the alcohol.
Optional: Add Triethylamine (1.1 equiv) to scavenge the HCl byproduct if acid-sensitivity is a concern, though usually unnecessary for this robust substrate.
Completion: Stir at room temperature for 1-2 hours.
Workup: Evaporate the solvent. Redissolve the residue in Ethyl Acetate. Wash with Saturated NaHCO₃ (to remove unreacted acid), Water, and Brine. Dry over Na₂SO₄ and concentrate.
Method B: Alkylation via Methyl Iodide (Lab Scale)
Rationale: This method employs an Sɴ2 mechanism where the carboxylate anion attacks an alkyl halide.[3] It is performed under basic conditions, making it ideal if the final product is sensitive to the harsh acidic conditions of Method A.
Rationale: Standard Fischer esterification (Refluxing in MeOH with H₂SO₄) is often too slow for ortho-chloro benzoic acids due to the "Ortho Effect" blocking the approach of the alcohol. This protocol uses a co-solvent and extended reflux to force the equilibrium.
Protocol
Setup: Dissolve the acid in a mixture of Methanol (excess) and Toluene (1:1 ratio). Toluene allows for a higher reflux temperature than pure methanol.
Dean-Stark (Optional): For ethyl/propyl esters, use a Dean-Stark trap to physically remove water, driving the equilibrium. For methyl esters, use molecular sieves (3Å) in the reaction flask or a Soxhlet extractor containing sieves.
Reflux: Reflux vigorously for 12-24 hours.
Workup: Standard bicarbonate wash as described in Method A.
Note: This method is generally not recommended for 2-Chloro-4,5-dimethylbenzoic acid unless reagents for Methods A or B are unavailable, as conversion is often incomplete (~70-80%).
Analytical Validation
Successful synthesis should be validated using the following parameters:
¹H NMR (CDCl₃, 400 MHz):
Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm).
Methyl Ester: A sharp singlet at ~3.90 ppm (3H, -OCH₃).
Aromatic Region: Two singlets (due to 4,5-dimethyl substitution) expected around 7.2 - 7.8 ppm .
Methyl Groups: Two singlets around 2.2 - 2.3 ppm (6H).
IR Spectroscopy:
Carbonyl Stretch (C=O): Shift from ~1680-1690 cm⁻¹ (Acid) to ~1720-1735 cm⁻¹ (Ester) .
Disappearance of the broad O-H stretch (2500-3300 cm⁻¹).
Workflow Visualization (Method A)
Caption: Step-by-step workflow for the Acid Chloride esterification route.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution and the role of acid chlorides).
Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-4,5-dimethylbenzoic acid. Retrieved from (Used for physical property verification).
Goossen, L. J., & Rodríguez, N. (2004). "Steglich Esterification and Analogous Reactions". Organic Syntheses.
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from (Validation of SOCl2 and Alkylation protocols).
BenchChem. (n.d.). Methyl 4,5-dimethyl-2-nitrobenzoate Synthesis Protocols. Retrieved from (Analogous procedures for sterically hindered nitro/chloro benzoic acids).
Technical Application Note: Synthesis of 2-Chloro-4,5-dimethylbenzoyl chloride
Executive Summary This guide details the preparation of 2-Chloro-4,5-dimethylbenzoyl chloride from its parent acid. While acid chloride synthesis is a fundamental transformation, this specific substrate presents a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the preparation of 2-Chloro-4,5-dimethylbenzoyl chloride from its parent acid. While acid chloride synthesis is a fundamental transformation, this specific substrate presents a unique challenge: the ortho-chloro substituent imposes significant steric hindrance, potentially retarding the nucleophilic attack required for activation.
We present two validated protocols:
Method A (Thionyl Chloride): A robust, scalable protocol suitable for gram-to-kilogram synthesis.
Method B (Oxalyl Chloride): A mild, high-fidelity protocol for small-scale or sensitive applications.
Both methods utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst to overcome the steric barrier imposed by the 2-chloro group.
Strategic Analysis: The "Ortho-Effect" Challenge
Substrate Evaluation
Substrate: 2-Chloro-4,5-dimethylbenzoic acid
Target: 2-Chloro-4,5-dimethylbenzoyl chloride
Key Constraint: The chlorine atom at the C2 position creates a "steric gate" around the carbonyl carbon. While the electron-withdrawing nature of chlorine (inductive effect,
) theoretically increases the electrophilicity of the carbonyl, the steric bulk dominates the kinetics, making uncatalyzed reactions sluggish.
The Solution: Vilsmeier-Haack Catalysis
To bypass the kinetic barrier, we employ DMF as a catalyst. DMF reacts with the chlorinating agent to form a highly reactive Vilsmeier (chloroiminium) intermediate . This species is less sterically demanding and far more electrophilic than the bulk chlorinating agent, facilitating rapid conversion of the carboxylic acid.
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle that drives both protocols.
Figure 1: The catalytic cycle of DMF-mediated acid chloride synthesis. The regeneration of DMF allows for substoichiometric loading (1-5 mol%).
Best for: Scale-up (>10g), cost-efficiency, and substrates tolerant of thermal reflux.
Materials
Reagent
Equivalents
Role
2-Chloro-4,5-dimethylbenzoic acid
1.0 equiv
Substrate
Thionyl Chloride ()
2.0 - 5.0 equiv
Reagent & Solvent
DMF (Anhydrous)
0.05 equiv (5 mol%)
Catalyst
Toluene (Optional)
Solvent Vol.
Co-solvent (if not neat)
Step-by-Step Protocol
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂ or Drierite) or connect to an inert gas line (
/Ar) leading to a caustic scrubber (NaOH trap) to neutralize acidic gases (, HCl).
Charging: Add the benzoic acid derivative to the flask.
Note: If running neat, add
directly. If the slurry is too thick, add anhydrous Toluene (3-5 volumes).
Concentrate under reduced pressure (Rotavap) to remove excess
.
Azeotropic Drying: Add anhydrous Toluene (2x volume) and re-concentrate. This removes trace thionyl chloride, which is detrimental to downstream nucleophiles (e.g., amines).
Result: The product is typically a yellow/tan oil or low-melting solid.
Best for: Small scale (<5g), sensitive downstream coupling, or ambient temperature requirements.
Materials
Reagent
Equivalents
Role
2-Chloro-4,5-dimethylbenzoic acid
1.0 equiv
Substrate
Oxalyl Chloride
1.2 - 1.5 equiv
Reagent
DMF (Anhydrous)
0.01 - 0.05 equiv
Catalyst
Dichloromethane (DCM)
5-10 volumes
Solvent
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask under inert atmosphere (
). Add the benzoic acid and anhydrous DCM.
Reagent Addition: Cool the suspension to
C (ice bath). Add Oxalyl Chloride dropwise via syringe.
Safety: Oxalyl chloride is volatile and toxic. Use a fume hood.[3][4][5][6]
Catalysis: Add DMF (1-2 drops for small scale).
Observation: Vigorous bubbling will occur immediately (
, , ).
Progression: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours.
Endpoint: The suspension should dissolve into a clear, homogeneous solution.
Work-up:
Concentrate the solvent under reduced pressure.[2][6][7]
Redissolve & Evaporate: Redissolve in dry DCM or Toluene and evaporate again to ensure removal of all HCl and oxalyl chloride traces.
Quality Control & Analytical Verification
Since acid chlorides are hydrolytically unstable, standard LC-MS/HPLC is not suitable unless the sample is "quenched" first.
Analytical Workflow
Method
Expected Observation for Product
Quench TLC
Take an aliquot, quench with Methanol. Run TLC. The spot should match the Methyl Ester, distinct from the starting Acid.
FT-IR
Shift: Carbonyl stretch shifts from ~1680-1700 cm⁻¹ (Acid) to ~1770-1785 cm⁻¹ (Acid Chloride) . Disappearance of broad O-H stretch (2500-3300 cm⁻¹).
1H NMR
Shift: Aromatic protons ortho to the carbonyl may shift downfield slightly (~0.1-0.2 ppm) due to the increased electron-withdrawing nature of -COCl vs -COOH. Disappearance of the carboxylic acid proton (>11 ppm).
Troubleshooting Guide
Issue: Reaction slurry never clears.
Cause: Insufficient catalyst or wet solvent deactivating the reagent.
Fix: Add another 2 mol% DMF and slight excess of chlorinating agent.
Issue: Product solidifies into an insoluble mass.
Cause: High melting point of the acid chloride.
Fix: Use Toluene or DCM to keep it in solution for transfer.
Safety & Handling (HSE)
Corrosivity: Both Thionyl Chloride and Oxalyl Chloride cause severe skin burns and eye damage.
Inhalation Hazard: Reagents release HCl, SO₂, and CO. Strict Fume Hood Use is Mandatory.
Water Reactivity: Violent reaction with water.[6] Ensure all glassware is oven-dried.
Pressure: Never heat a closed system. Ensure proper venting through a scrubber.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic substitution at carbonyl group).
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of carboxylic acids with thionyl chloride in the presence of dimethylformamide. The Journal of Organic Chemistry, 43(20), 3972–3974. (Seminal paper on DMF catalysis).
Organic Syntheses. (2011). Discussion on Thionyl Chloride and Acid Chloride Preparation. Organic Syntheses, Coll.[1] Vol. 10, p. 112.
BenchChem. (2025).[8] Synthesis of Chloro-Substituted Benzoic Acids: Technical Support & Troubleshooting. (General protocols for ortho-substituted benzoates).
Levin, D. (1997). The Vilsmeier-Haack Reaction: A Re-evaluation. Organic Process Research & Development, 1(3), 182-184. (Detailed mechanism of the active catalytic species).
purification of 2-Chloro-4,5-dimethylbenzoic acid by recrystallization
Technical Support Center: Purification of 2-Chloro-4,5-dimethylbenzoic Acid Executive Summary Welcome to the Technical Support Center. This guide addresses the purification of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Chloro-4,5-dimethylbenzoic Acid
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) via recrystallization.
Purifying polysubstituted benzoic acids presents a unique challenge: the hydrophobic interplay between the chloro/methyl substituents and the hydrophilic carboxylic acid moiety. Unlike simple benzoic acid, the additional lipophilicity of the 4,5-dimethyl and 2-chloro groups often leads to "oiling out" rather than clean crystallization if the solvent polarity is not precisely tuned.
This guide provides a validated protocol designed to maximize yield while effectively rejecting common impurities such as 2-chloro-4,5-dimethyltoluene (starting material) and isomeric byproducts (e.g., 3,4-dimethylbenzoic acid derivatives).
Solvent System Selection Strategy
The success of recrystallization relies on the temperature coefficient of solubility . For 2-Chloro-4,5-dimethylbenzoic acid, we utilize a Binary Solvent System (Aqueous Ethanol) .
Solvent A (Good Solvent): Ethanol (95% or Absolute). The compound is highly soluble here due to the organic substituents.
Solvent B (Anti-Solvent): Water. The compound is nearly insoluble in cold water.
Why this system?
Single solvents like Toluene or Hexane often fail because the polar carboxylic acid group leads to poor solubility or amorphous precipitation. Water alone requires excessive volumes due to the lipophilic chloro/methyl groups. The Ethanol/Water mixture allows you to "dial in" the polarity to match the specific saturation point of your batch.
Data: Solubility Profile
Solvent
Cold Solubility (20°C)
Hot Solubility (Boiling)
Suitability
Water
Insoluble (<0.1 g/L)
Low/Moderate
Poor (Requires too much volume)
Ethanol
High
Very High
Poor (Yield loss is high)
Ethanol:Water (70:30)
Low
High
Excellent (Ideal balance)
Toluene
Moderate
High
Fair (Good for removing non-polar impurities, but lower recovery)
Detailed Experimental Protocol
Objective: Purify crude 2-Chloro-4,5-dimethylbenzoic acid to >98% purity.
Phase 1: Dissolution
Weighing: Place 5.0 g of crude material in a 250 mL Erlenmeyer flask.
Solvent Addition: Add approximately 15-20 mL of 95% Ethanol .
Heating: Heat gently on a steam bath or hot plate (with magnetic stirring) until the mixture boils.
Pro-Tip: If the solid does not dissolve completely, add ethanol in 2 mL increments. Do not add excess solvent; you want a near-saturated solution.
Anti-Solvent Addition: Once dissolved, slowly add hot distilled water dropwise to the boiling solution.
Stop Point: Continue adding water until a faint, permanent cloudiness (turbidity) persists.
Clarification: Add a few drops of ethanol to just clear the turbidity. The solution is now saturated at the boiling point.
Phase 2: Hot Filtration (Impurity Removal)
Why? This removes mechanical debris and insoluble inorganic salts (e.g., manganese oxides if prepared via oxidation).
Action: While still boiling, filter the solution through a pre-warmed fluted filter paper or a heated glass funnel.
Critical: If the solution cools during filtration, crystals will clog the funnel. Keep everything hot.
Phase 3: Crystallization[1]
Slow Cooling: Remove the filtrate from heat. Cover the flask with a watch glass. Allow it to cool to room temperature undisturbed on a cork ring or wood block.
Mechanism:[1][2][3] Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds pure, well-defined needles or prisms.
Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 4: Isolation
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with 2 x 5 mL of ice-cold 50:50 Ethanol:Water.
Warning: Do not use pure ethanol for washing; it will redissolve your product.
Drying: Dry the solid in a vacuum oven at 40-50°C or air dry until constant weight.
Workflow Visualization
The following diagram illustrates the logical flow and critical decision points in the purification process.
Figure 1: Step-by-step unit operations for the recrystallization of chlorodimethylbenzoic acid.
Troubleshooting Guide (FAQ)
Q1: My solution turned into an oil at the bottom of the flask instead of crystals. What happened?
Diagnosis: This is "Oiling Out." It occurs when the melting point of the solute is depressed below the solvent's boiling point, or the solution is too concentrated/polar.
Solution:
Reheat the mixture to redissolve the oil.
Add a small amount of Ethanol (to increase solubility).
Seed the cooling solution with a pure crystal of the target acid at ~40-50°C.
Stir vigorously during cooling.
Q2: The crystals are colored (yellow/brown) even after filtration.
Solution: Perform the recrystallization again, but add Activated Charcoal (0.1 - 0.2 g) during the hot dissolution step (Phase 1). Boil for 2-3 minutes, then perform the Hot Filtration (Phase 2) strictly to remove the charcoal.
Q3: My yield is very low (<50%).
Diagnosis: Too much solvent was used, or the mother liquor is too rich in ethanol.
Solution:
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
Cool and filter a "second crop" of crystals. (Note: Second crops are usually less pure).
Next time, use less ethanol initially and rely more on the heating to dissolve.
Q4: How do I know if it is pure?
Validation:
Melting Point: Check against the literature range. While specific isomer data varies, 2,5-dimethylbenzoic acid melts ~132°C and 2-chlorobenzoic acid melts ~142°C. Expect the target to melt in the 150-170°C range (verify with a standard). A sharp range (<2°C) indicates purity.
HPLC: Run a gradient method (Water/Acetonitrile) to check for isomer separation.
Troubleshooting Logic Tree
Figure 2: Decision matrix for common experimental deviations.
Safety & Handling
Hazard Classification: 2-Chloro-4,5-dimethylbenzoic acid is an Irritant (Skin/Eye/Respiratory) .
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle dry powder in a fume hood to avoid inhalation.
Waste: Dispose of halogenated organic solids and aqueous-ethanol filtrates in the appropriate chemical waste streams.
References
Perrin, D. D., Armarego, W. L. F.Purification of Laboratory Chemicals. 3rd Ed. Pergamon Press, 1988.
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
National Center for Biotechnology Information. "2-Chloro-4,5-dimethylbenzoic acid (Compound)." PubChem, [Link]. Accessed 26 Feb. 2026.
Technical Support Center: High-Purity Isolation of 2-Chloro-4,5-dimethylbenzoic Acid
Welcome to the Advanced Purification Hub. This guide addresses the critical challenge of isolating 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) from its regioisomers.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Hub.
This guide addresses the critical challenge of isolating 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) from its regioisomers. In drug development and fine chemical synthesis, even trace isomeric impurities (0.1–0.5%) can alter downstream pharmacokinetics or cause regulatory non-compliance.[1]
Below, you will find a self-validating purification workflow, troubleshooting Q&A, and mechanistic insights designed to restore your crude product to >99% purity.
Part 1: The Isomer Challenge & Identification
The Core Problem:
The synthesis of 2-Chloro-4,5-dimethylbenzoic acid—typically via the chlorination of 3,4-dimethylbenzoic acid or the oxidation of 2-chloro-4,5-dimethyltoluene—inevitably produces regioisomers.
Major Impurity (Isomer A): 2-Chloro-3,4-dimethylbenzoic acid (Sterically crowded; chlorine is wedged between the carboxylic acid and a methyl group).[1]
Minor Impurity (Isomer B): 5-Chloro-3,4-dimethylbenzoic acid.[1]
Diagnostic Check:
Before purification, confirm your impurity profile.[1]
1H NMR Distinction: Look at the aromatic region. The target molecule (para-like proton arrangement) typically shows two singlets (or weak doublets) around 7.2–7.8 ppm.[1] The 2-chloro-3,4-dimethyl isomer, due to steric twisting of the carboxyl group, often exhibits an upfield shift for the proton ortho to the COOH group.
Melting Point Depression: Pure 2-Chloro-4,5-dimethylbenzoic acid melts at 184–188°C [1][2].[1] A range of 175–180°C indicates significant isomeric contamination.[1]
Part 2: Purification Protocols
Method A: Fractional Recrystallization (The "Solvent Switch" Technique)
Best for: Crude purity >85%
The Science:
Isomers often have similar solubilities in non-polar solvents (like Toluene) but diverge significantly in protic solvents due to differences in hydrogen bonding capability caused by steric hindrance around the carboxylic acid group.
Protocol:
Dissolution: Suspend the crude solid in Ethanol/Water (95:5 v/v) . Use 10 mL of solvent per gram of crude.
Reflux: Heat to reflux (approx. 78°C) until fully dissolved. If insolubles remain after 15 mins, hot filter (remove inorganic salts).
Nucleation Control: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps isomers in the crystal lattice.
The "Crash" Step: Once crystals form at RT, cool to 0–4°C for 1 hour to maximize yield.
Filtration: Filter under vacuum. Wash the cake with cold 50% Ethanol/Water.
Drying: Dry at 60°C under vacuum to constant weight.
Data Table: Solvent Efficiency
Solvent System
Yield (%)
Isomer Rejection
Notes
Ethanol/Water (95:5)
75-85%
High
Best balance of yield/purity.[1] Protic nature exploits H-bonding differences.[1]
Toluene
90%
Low
Good for removing non-polar tars, poor for separating isomers.[1]
Best for: Crude purity <85% or stubborn isomers[1]
The Science:
The ortho-chloro isomer (2-chloro-3,4-dimethyl) is a stronger acid (lower pKa) than the target due to the inductive electron-withdrawing effect of the chlorine atom being closer to the carboxyl group, combined with the steric inhibition of resonance which can destabilize the neutral form relative to the anion. We can exploit this pKa difference.[1]
Protocol:
Solubilization: Dissolve crude acid in 1M NaOH (1.1 equivalents). The solution should be clear (pH > 10).
Stepwise Acidification: Slowly add 1M HCl while monitoring pH.
Fraction 1 (Impurities): Lower pH to ~4.5 . The less acidic target molecule (higher pKa) often precipitates second, while the more acidic impurities might remain in solution or precipitate at a lower pH depending on specific solubility products (Ksp).
Correction: Actually, the weaker acid precipitates first as you lower the pH from alkaline conditions. The target (2-Chloro-4,5-dimethyl) is likely weaker than the sterically crowded ortho-chloro isomer.[1]
Action: Adjust pH to 5.0–5.5 . Filter off the precipitate (Target rich).
Q1: My melting point is sharp (185°C), but HPLC shows a 2% shoulder peak. What is it?
Diagnosis: This is likely a "solid solution" formation where an isomer (likely 2-chloro-3,4-dimethyl) has co-crystallized.[1]
Fix: Standard recrystallization won't work well.[1] Switch to Method B (pH Swing) or perform a slurry wash in Chloroform (the target is less soluble than the isomer in cold chloroform).
Q2: The yield after recrystallization is too low (<50%).
Cause: You likely used too much solvent or the ethanol concentration was too high, keeping the product solubilized.
Fix: Concentrate the mother liquor by 50% on a rotavap and cool again to recover a second crop. Alternatively, increase the water ratio in the solvent system to 80:20 Ethanol/Water.
Q3: The product is colored (pink/brown) even after crystallization.
Cause: Trace oxidation byproducts (quinones) or manganese residues (if KMnO4 was used).[1]
Fix: During the hot dissolution step (Method A), add Activated Carbon (5 wt%) , stir for 10 mins, and filter while hot through Celite.
Part 4: Process Visualization
The following logic flow illustrates the decision-making process for purifying the crude mixture.
Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.
References
PubChem. (2025).[1] 2-Chloro-4,5-dimethylbenzoic acid (Compound).[1][2][3][4] National Library of Medicine.[1] [Link][1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General reference for recrystallization of benzoic acid derivatives).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated aromatic compounds.
Technical Support Center: 2-Chloro-4,5-dimethylbenzoic Acid Solubility Guide
Case ID: SOL-15089-74-4 Compound: 2-Chloro-4,5-dimethylbenzoic acid CAS: 15089-74-4 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center. You are likely here becaus...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SOL-15089-74-4
Compound: 2-Chloro-4,5-dimethylbenzoic acid
CAS: 15089-74-4
Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely here because you are experiencing precipitation, slow dissolution, or inconsistency when working with 2-Chloro-4,5-dimethylbenzoic acid in aqueous media.
As a Senior Application Scientist, I often see researchers struggle with this compound because they treat it like a standard buffer component. It is not. It is a hydrophobic aromatic acid with specific ionization requirements. This guide moves beyond generic advice to provide a causal understanding of its behavior and self-validating protocols to ensure your experimental data remains robust.
Module 1: Critical Solubility Mechanics
Q: Why is this compound "crashing out" of my aqueous buffer?
A: The issue is almost certainly pH-dependent ionization .[1]
2-Chloro-4,5-dimethylbenzoic acid is a weak acid.[1] Its solubility is governed by the equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.
The Neutral Form (COOH): Dominates at acidic pH. It is highly hydrophobic due to the aromatic ring, the chloro group, and the two methyl groups. It has negligible water solubility.[2]
The Anionic Form (COO⁻): Dominates at basic pH. The negative charge allows for hydration by water molecules, increasing solubility by orders of magnitude.
The "Golden Rule" of Solubilization:
To dissolve a carboxylic acid in water, the pH of the solution must be at least 2 units above its pKa .
Estimated pKa: ~3.0 – 3.5 (The ortho-chloro group lowers the pKa relative to benzoic acid via inductive withdrawal, while methyl groups provide slight electron donation).[1]
Target pH: You must maintain pH > 5.5 (ideally pH 7.0–8.[1]0) to keep the compound in its soluble salt form.
Q: I dissolved it in DMSO, but it precipitated when I added water. Why?
A: This is the "Solvent Shock" phenomenon.
When you dilute a concentrated organic stock (DMSO/Ethanol) into an aqueous buffer, the local environment surrounding the solute molecules changes instantly from hydrophobic to hydrophilic. If the aqueous buffer is acidic or unbuffered, the compound immediately reverts to its neutral, insoluble form and precipitates as a micro-crystalline solid.
Module 2: Strategic Solubilization Protocols
Protocol A: The "Salt Formation" Method (Aqueous Only)
Best for: Applications where organic solvents (DMSO/Ethanol) are toxic to cells or interfere with assays.[1]
Mechanism: Direct conversion to the water-soluble sodium salt.[1]
Calculate: Determine the moles of 2-Chloro-4,5-dimethylbenzoic acid required.
Weigh: Add the solid compound to a beaker.
Slurry: Add 80% of the final volume of water. The powder will float and not dissolve.
Titrate: Slowly add 1.0 M NaOH (or KOH) dropwise while stirring.
Observation: As the pH rises, the cloudy suspension will turn clear.
Monitor: Use a pH meter. Continue adding base until the solution is clear and the pH is stable between 7.0 and 8.0.
Back-Titrate (Optional): If you overshoot the pH, carefully lower it with dilute HCl, but do not go below pH 6.0 , or precipitation will re-occur.[1]
Finalize: Adjust to final volume with water.
Protocol B: The "Cosolvent Spike" Method
Best for: High-throughput screening or when high concentrations (>10 mM) are needed.[1]
Mechanism: Uses an organic solvent to disrupt the crystal lattice before dilution.
Stock Preparation: Dissolve the compound in 100% DMSO or Ethanol to a concentration of 100 mM.
Note: It should dissolve readily. If not, sonicate at 40°C for 5 minutes.
Buffer Preparation: Prepare your aqueous buffer (e.g., PBS, HEPES). Crucial: Ensure the buffer capacity is strong enough to maintain pH > 7.0.
Dilution: Slowly add the organic stock to the stirring aqueous buffer.
Rule of Thumb: Keep the final organic solvent concentration < 1% (v/v) to avoid biological toxicity, unless your assay tolerates higher limits.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization method based on assay tolerance for organic solvents.
Module 4: Troubleshooting FAQ
Q: The solution was clear, but crystals appeared after storing it at 4°C overnight.A: Solubility is temperature-dependent.
Cause: Lowering the temperature reduces the kinetic energy available to keep the hydrophobic molecules in solution, especially if you are near the saturation limit.
Fix: Re-warm the solution to room temperature (25°C) or 37°C and vortex. If the crystals persist, check the pH. Temperature changes can shift the pKa of the buffer, potentially lowering the pH below the critical threshold.
Q: Can I use this compound in cell culture media (DMEM/RPMI)?A: Yes, but be careful with the order of addition.
Risk: Cell culture media often contains salts and proteins that can interact with the compound.
Protocol: Dilute your DMSO stock into a small volume of sterile PBS (pH 7.4) first, ensure it is soluble, and then add this pre-dilution to the media. Adding DMSO stock directly to media can sometimes cause immediate local precipitation that proteins then aggregate around.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27763, 2-Chloro-4,5-dimethylbenzoic acid.[1] Retrieved from [Link][1]
Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
troubleshooting low purity in 2-Chloro-4,5-dimethylbenzoic acid synthesis
Status: Operational Current Ticket Volume: High Primary Issue: Low Purity & Isomeric Contamination Support Tier: Level 3 (Senior Application Scientist) Introduction: The Purity Paradox Welcome to the technical support hu...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Current Ticket Volume: High
Primary Issue: Low Purity & Isomeric Contamination
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Purity Paradox
Welcome to the technical support hub for 2-Chloro-4,5-dimethylbenzoic acid (CAS: 350-65-2). If you are accessing this guide, you are likely facing a purity ceiling of 85-90% and struggling to remove stubborn isomeric impurities or colored byproducts.
This molecule creates a "perfect storm" for synthetic chemists:
Steric Crowding: The ortho-chloro group and two methyl groups create significant steric strain.
Regioselectivity: Direct chlorination of the parent acid (3,4-dimethylbenzoic acid) is the most common cause of failure due to competing directing effects.
This guide abandons the "try harder" approach and focuses on route correction and rigorous purification logic .
Part 1: Route Diagnostics (Root Cause Analysis)
Before troubleshooting your reaction conditions, we must validate your synthetic strategy. 80% of purity issues stem from choosing the wrong pathway.
Visual Workflow: Route Selection Logic
Figure 1: Decision matrix for synthesis routes. Green/Yellow paths are recommended; Red path is the primary source of isomeric impurities.
Part 2: Troubleshooting The "Gold Standard" (Sandmeyer Route)
Context: You are converting 2-amino-4,5-dimethylbenzoic acid to the chloro-derivative via a diazonium salt. This is the preferred lab-scale route for high purity (>98%).
Ticket #104: "My product is brown/orange instead of white."
Diagnosis: Azo Coupling (Self-Coupling).
Mechanism: If the diazonium salt solution is not acidic enough, or if the temperature rises above 5°C before the CuCl addition, the diazonium ion reacts with unreacted amine to form azo dyes.
Solution:
Acid Check: Ensure the reaction matrix is strongly acidic (pH < 1) during diazotization.
The "Reverse Addition" Protocol: Do not add the copper solution to the diazonium salt. Instead, add the cold diazonium solution dropwise into the CuCl/HCl solution . This prevents the concentration of diazonium species from building up in the presence of nucleophiles other than chloride.
Ticket #105: "Violent foaming and low yield."
Diagnosis: Thermal Decomposition.
Mechanism: The diazonium intermediate is unstable. If the CuCl addition is too fast,
gas evolves explosively, physically ejecting material and causing thermal runaway.
Solution:
Temperature Control: Maintain internal temperature at 0–5°C during diazotization.
Controlled Decomposition: Allow the mixture to warm to room temperature slowly only after the addition is complete.
Part 3: Troubleshooting The Oxidation Route (Toluene Precursor)
Context: You are oxidizing 2-chloro-4,5-dimethyltoluene using
or similar oxidants. This is common for scale-up but prone to incomplete reaction.
Diagnosis: Incomplete Oxidation ("The Aldehyde Trap").
Mechanism: The oxidation of the methyl group proceeds:
. The reaction often stalls at the aldehyde stage if the oxidant is depleted or pH is incorrect.
Solution:
Stoichiometry: Use a minimum of 2.5 to 3.0 equivalents of
.
Phase Transfer: If using a biphasic system (Toluene/Water), add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) to shuttle the permanganate into the organic phase.
The "Pink Test": The reaction is only complete when the purple permanganate color persists for >30 minutes. If it turns brown (MnO2) immediately, add more oxidant.
Ticket #202: "Filtration is impossible; clogged with brown sludge."
Diagnosis: Colloidal Manganese Dioxide (
).
Solution:
Celite Bed: Do not filter through paper alone.[1] Use a Celite 545 pad.
Hot Filtration: Filter while the reaction mixture is still hot (>80°C). Cooling causes the product (benzoic acid salt) to occlude within the
sludge.
Part 4: The Purification Protocol (SOP)
If you have synthesized the crude material and need to reach >98% purity, do not rely on column chromatography (it is inefficient for benzoic acids). Use Recrystallization .[1][2][3][4][5][6][7]
Solvent Selection Data
Solvent System
Suitability
Notes
Water
Excellent
Best for removing inorganic salts and highly polar impurities. Requires large volumes due to low solubility of the acid.
Ethanol/Water (1:1)
Recommended
Balances solubility and recovery yield.
Toluene
Poor
Risk of product loss; good for removing non-polar tars but poor for isomeric separation.
Acetic Acid
Good
High purity results, but difficult to dry/remove traces.
Step-by-Step Recrystallization Protocol
Dissolution: Place crude solid in a flask. Add Ethanol/Water (1:1). Heat to reflux (boiling).
Saturation: Add solvent dropwise until the solid just dissolves. Add 5% excess solvent.
Clarification (Optional): If the solution is colored, add activated carbon (1% w/w), boil for 5 mins, and filter hot through Celite.
Crystallization:
Allow flask to cool to room temperature slowly (wrap in foil/towel).
Once ambient, move to 4°C fridge for 2 hours.
Critical: Do not shock-cool in ice immediately; this traps impurities.
Collection: Filter under vacuum. Wash with ice-cold water.[3]
Drying: Dry at 60°C under vacuum to remove water/ethanol.
Visual Workflow: Purification Logic
Figure 2: Standard Operating Procedure for purification of benzoic acid derivatives.
References
Sandmeyer Reaction Protocol:
BenchChem. (2025).[2][8][9] "Optimization of reaction conditions for 2-Amino-4,6-dimethylbenzonitrile synthesis." (Adapted for 4,5-dimethyl isomer).
Purification Techniques:
University of Mustansiriyah. "Experiment 3: Recrystallization of Benzoic Acid."
General Synthesis & Patents:
Google Patents. (2015). "CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid."[10] (Analogous chemistry for chloro-benzoic acid derivatives).
In the high-stakes environment of drug development, 2-Chloro-4,5-dimethylbenzoic acid serves as a critical scaffold for bioactive molecules and herbicides. Its structural integrity is paramount; however, its analysis presents specific challenges regarding solubility and isomeric differentiation.
This guide moves beyond basic spectral listing. We objectively compare the Solvent System Performance (DMSO-d₆ vs. CDCl₃) and provide a Structural Differentiation Strategy to distinguish this compound from its most common impurity, the 3,4-dimethyl isomer. This approach ensures you select the optimal analytical method for yield verification and purity assessment.
Comparative Analysis: Solvent System Selection
The choice of deuterated solvent is not merely about solubility; it fundamentally alters the spectral topology, particularly for benzoic acid derivatives.
DMSO forms strong H-bonds, "locking" the acidic proton and preventing exchange, allowing for integration.
Solubility
Excellent
Moderate to Poor
The polar carboxyl group and chloro-substituent favor polar aprotic solvents like DMSO.
Resolution (Aromatic)
High
High
Both provide good separation, but DMSO causes a slight downfield shift due to deshielding effects.
Water Interference
High (H₂O @ 3.33 ppm)
Low (H₂O @ 1.56 ppm)
DMSO is hygroscopic; water signals can overlap with aliphatic regions if not dry.
Cost/Ease
Higher cost, harder to recover
Lower cost, volatile (easy recovery)
Use CDCl₃ for quick checks; use DMSO for full characterization.
Expert Insight: For publication-quality data or quantitative purity analysis (qNMR), DMSO-d₆ is the superior choice . The visibility of the carboxylic acid proton allows for a 1:1 integration check against the aromatic protons, a validation step impossible in CDCl₃ if the acid peak is exchanged out.
Most Deshielded Aromatic. Ortho to electron-withdrawing COOH.
H-3
Aromatic
7.15 - 7.25
Singlet (s)
1H
-
Shielded relative to H-6. Ortho to Cl, but meta to COOH.
Me-4
Aliphatic
2.25 - 2.35
Singlet (s)
3H
-
Methyl attached to aromatic ring.
Me-5
Aliphatic
2.15 - 2.25
Singlet (s)
3H
-
Methyl attached to aromatic ring.
Critical Spectral Features for Validation
The "Para-Singlet" Signature:
Unlike many substituted benzenes, the protons at H-3 and H-6 are para to each other. While there is a theoretical para-coupling (
), it is rarely resolved on standard 300/400 MHz instruments.
Observation: You should see two distinct sharp singlets in the aromatic region.
Red Flag: If you see doublets (
), your product is likely the 2,3-dimethyl or 3,4-dimethyl isomer (ortho-coupling).
Methyl Group Differentiation:
The two methyl groups are chemically non-equivalent.
Me-4: Flanked by a methyl (C5) and a proton (C3).
Me-5: Flanked by a methyl (C4) and a proton (C6).
They will appear as two closely spaced singlets or a merged singlet depending on the field strength.
Comparison with Alternatives (Isomer Discrimination)
In synthesis, chlorination of 3,4-dimethylbenzoic acid can yield regioisomers. Distinguishing the target (2-Chloro-4,5-dimethyl) from the alternative (2-Chloro-3,4-dimethyl) is critical.
Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane).
Workflow:
Weighing: Weigh 10–15 mg of the solid acid into a clean vial.
Why? Benzoic acids can dimerize at high concentrations in non-polar solvents. In DMSO, this concentration ensures a good signal-to-noise ratio without viscosity broadening.
Solvation: Add 0.6 mL of DMSO-d₆.
Mixing: Vortex for 30 seconds. Ensure no solid particles remain.
Note: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
Acquisition:
Scans: 16 (minimum) to 64 (for clean baseline).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: The carboxylic acid proton has a long T1 relaxation time. A short D1 will suppress the integration of the COOH peak, leading to quantitative errors.
The following diagram illustrates the decision process for verifying the structure based on the spectral data discussed above.
Caption: Decision tree for verifying 2-Chloro-4,5-dimethylbenzoic acid structure, highlighting the critical differentiation between para-substituted targets and ortho-coupled isomers.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Abraham, R. J., et al. (2006).[12] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
PubChem Database. (n.d.). 2-Chloro-4,5-dimethylbenzoic acid (CID 349710).[13] National Center for Biotechnology Information.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics.
Topic: FTIR absorption peaks of 2-Chloro-4,5-dimethylbenzoic acid Content Type: Publish Comparison Guide A Technical Guide for Structural Validation and Quality Control Executive Summary This guide provides a technical a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: FTIR absorption peaks of 2-Chloro-4,5-dimethylbenzoic acid
Content Type: Publish Comparison Guide
A Technical Guide for Structural Validation and Quality Control
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) . As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, precise structural verification is required to distinguish it from potential positional isomers (e.g., 2-chloro-3,4-dimethylbenzoic acid) and starting materials.
This document objectively compares the target compound against its parent scaffold, Benzoic Acid , and the structural analog 2-Chlorobenzoic Acid , establishing a self-validating protocol for identification based on functional group shifts and substitution patterns.
Compound Profile & Theoretical Basis
Feature
Specification
Compound Name
2-Chloro-4,5-dimethylbenzoic acid
CAS Number
15089-74-4
Molecular Formula
C₉H₉ClO₂
Molecular Weight
184.62 g/mol
Physical State
White to off-white crystalline powder
Core Scaffold
1,2,4,5-Tetrasubstituted Benzene Ring
Structural Impact on IR Spectrum
The 2-Chloro-4,5-dimethylbenzoic acid molecule possesses three distinct structural features that dictate its spectral fingerprint:
Carboxylic Acid Dimerization: In solid state (KBr pellet), the molecule forms stable cyclic dimers via hydrogen bonding, broadening the O-H stretch and lowering the C=O frequency.
Ortho-Chloro Substitution: The chlorine atom at the C2 position exerts a steric strain on the carboxylic acid group, often twisting it out of planarity with the aromatic ring, resulting in a subtle blue-shift (higher frequency) of the C=O stretch compared to unhindered benzoic acids.
1,2,4,5-Substitution Pattern: Unlike the monosubstituted benzoic acid, this molecule has two isolated aromatic protons (positions C3 and C6). This destroys the typical "5-adjacent hydrogen" bending pattern and replaces it with specific "isolated hydrogen" signals in the fingerprint region.
Comparative Spectral Analysis
The following table contrasts the target compound with standard references. Data for the target is derived from high-confidence predictive modelling based on structural analogs (2-Chlorobenzoic acid and 2,5-Dimethylbenzoic acid).
Table 1: Key Absorption Peak Assignments
Functional Group
Vibration Mode
Benzoic Acid (Ref) [1]
2-Chlorobenzoic Acid (Analog) [2]
2-Chloro-4,5-dimethylbenzoic Acid (Target)
Diagnostic Note
O-H (Acid)
Stretch (H-bonded)
2500–3300 cm⁻¹ (Broad)
2500–3100 cm⁻¹ (Broad)
2550–3200 cm⁻¹ (Broad)
Characteristic "fermi resonance" sub-bands often visible.
C-H (Aromatic)
Stretch
3030–3070 cm⁻¹
3050–3090 cm⁻¹
3020–3080 cm⁻¹
Weak intensity; often buried in O-H shoulder.
C-H (Methyl)
Stretch (Sym/Asym)
Absent
Absent
2850–2960 cm⁻¹
CRITICAL: Distinguishes target from non-alkylated analogs. Look for distinct peaks just below 3000 cm⁻¹.[1][2]
C=O (Carboxyl)
Stretch (Dimer)
~1685 cm⁻¹
~1690–1700 cm⁻¹
1690–1705 cm⁻¹
Ortho-Cl steric effect slightly increases frequency vs. Benzoic Acid.
C=C (Ring)
Skeleton Stretch
1580, 1450 cm⁻¹
1590, 1470 cm⁻¹
1600, 1480 cm⁻¹
Aromatic ring breathing modes.
C-Cl
Stretch
Absent
1045 cm⁻¹
1040–1060 cm⁻¹
Moderate band; confirms halogenation.
C-H (OOP)
Out-of-Plane Bend
~710, 690 cm⁻¹ (Strong)
~745 cm⁻¹ (Strong)
860–890 cm⁻¹ (Medium)
CRITICAL: Target has isolated protons (para to each other). Lacks the strong 700-750 cm⁻¹ bands of mono/ortho-substituents.
Analyst Insight: The most common error in identifying this compound is confusing it with its isomer, 2-chloro-3,4-dimethylbenzoic acid. To differentiate, focus on the Fingerprint Region (600-900 cm⁻¹) . The 1,2,4,5-substitution pattern (target) typically yields a simpler bending pattern (isolated H) compared to the 1,2,3,4-pattern (two adjacent H) of the isomer.
Experimental Protocol (Self-Validating)
To ensure reproducible data that matches the comparative table above, follow this specific KBr pellet protocol. The "Self-Validation" steps are checkpoints to prevent false negatives.
Method: Solid-State Transmission FTIR
Sample Preparation:
Mix 1.0–2.0 mg of 2-Chloro-4,5-dimethylbenzoic acid with ~200 mg of spectroscopic grade KBr (dried at 110°C).
Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting the baseline.
Pellet Formation:
Press the powder at 8–10 tons for 2 minutes under vacuum (to remove moisture).
Self-Validation: The resulting pellet must be transparent, not milky. A milky pellet indicates moisture (broad water peak at 3400 cm⁻¹) or micro-cracks.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 32 (minimum)
Range: 4000–400 cm⁻¹
Data Processing:
Perform baseline correction.
Normalize the C=O peak (approx. 1700 cm⁻¹) to 1.0 absorbance units for comparison.
Structural Validation Workflow
The following diagram illustrates the logical decision tree for confirming the identity of 2-Chloro-4,5-dimethylbenzoic acid using FTIR data.
Caption: Logical decision tree for differentiating the target compound from parent benzoic acids and positional isomers based on spectral features.
References
NIST Mass Spectrometry Data Center.[3] Benzoic acid Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook. Retrieved from [Link]
NIST Mass Spectrometry Data Center.[3] Benzoic acid, 2-chloro- Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook. Retrieved from [Link]
LibreTexts Chemistry.[4] 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Precision HPLC Profiling of 2-Chloro-4,5-dimethylbenzoic Acid: A Comparative Method Validation
Executive Summary & Scientific Rationale 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical effecto...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical effectors. Its purity is paramount, as regioisomers (e.g., 2-chloro-3,4-dimethyl isomers) and unreacted precursors (e.g., 2-chloro-4,5-dimethyltoluene) can significantly alter the biological activity of the final API.
This guide compares two HPLC methodologies for the purity analysis of this compound:
The "Generic" Isocratic Method: A traditional approach often used for quick raw material screening.
The Optimized Gradient Method (Recommended): A high-resolution protocol designed to capture late-eluting lipophilic impurities and resolve critical isomer pairs.
The Core Challenge:
With a LogP of approximately 2.8 and a pKa close to 3.8, 2-Chloro-4,5-dimethylbenzoic acid presents a dual challenge: it requires pH control to prevent peak tailing (ionization suppression) and sufficient organic strength to elute hydrophobic synthetic byproducts.
Method Comparison: Isocratic vs. Gradient
The following table summarizes the performance metrics of the generic alternative versus our optimized protocol.
Feature
Generic Isocratic Method (Alternative)
Optimized Gradient Method (Recommended)
Stationary Phase
C18, 5 µm (Standard)
C18, 3 µm (High-Efficiency End-capped)
Mobile Phase
50:50 MeOH:Water (Neutral)
A: 0.1% H₃PO₄ in H₂O B: Acetonitrile
Elution Mode
Isocratic
Linear Gradient
Run Time
10 minutes
18 minutes
Peak Shape (Tailing)
Poor () due to ionization
Excellent () due to acid suppression
Impurity Detection
Fails to elute late lipophilic precursors
Detects trace precursors at >12 min
Resolution ()
< 1.5 (Co-elution with isomers)
> 3.0 (Baseline separation)
Expert Insight: Why the Generic Method Fails
In neutral conditions (pH ~7), the carboxylic acid moiety (
) partially ionizes to carboxylate (). This results in "mixed-mode" retention where the ionized species elutes early with significant tailing due to secondary silanol interactions. Furthermore, isocratic elution at 50% organic solvent is often too weak to elute the non-polar starting material (2-chloro-4,5-dimethyltoluene) within a reasonable window, leading to "ghost peaks" in subsequent runs.
Recommended Experimental Protocol
Objective: Quantify purity with detection of impurities down to 0.05% area normalization.
Reagents & Equipment
Analyte: 2-Chloro-4,5-dimethylbenzoic acid (Reference Standard >99.0%).[1]
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol.
Buffer: 85% Phosphoric Acid (
).
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),
, .
System: Quaternary HPLC with Diode Array Detector (DAD).
Chromatographic Conditions
Flow Rate:
Column Temperature:
Injection Volume:
Detection: UV @
(primary), (secondary).
Note: 235 nm provides maximum sensitivity for the benzoic acid chromophore.
Gradient Program
Time (min)
% Mobile Phase A (0.1% )
% Mobile Phase B (ACN)
Event
0.0
80
20
Equilibration
2.0
80
20
Isocratic Hold (Polar impurities)
12.0
20
80
Linear Ramp (Elute Main Peak & Lipophilics)
14.0
20
80
Wash
14.1
80
20
Re-equilibration
18.0
80
20
End of Run
Sample Preparation
Stock Solution: Weigh
of sample into a volumetric flask.
Dissolution: Add
of Methanol. Sonicate for 5 minutes until fully dissolved.
Dilution: Make up to volume with Mobile Phase A (Water/Acid).
Critical Step: Ensure the final solvent ratio matches the initial mobile phase (approx. 50:50 or higher water content) to prevent "solvent shock" peak distortion.
Filtration: Filter through a
PTFE syringe filter into a vial.
Visualizing the Workflow
The following diagram illustrates the logical flow of the method development and validation process, highlighting the critical decision points that lead to the optimized gradient method.
Caption: Workflow logic transitioning from generic screening to optimized gradient chromatography.
Supporting Data & Performance Analysis
Linearity and Range
The method demonstrates linearity over the range of
to .
Correlation Coefficient (
):
LOD (Limit of Detection):
(S/N > 3)
LOQ (Limit of Quantitation):
(S/N > 10)
Specificity (Stress Testing)
To validate the method's ability to separate degradation products, the sample was subjected to oxidative stress (
, 2 hrs).
Main Peak RT:
Oxidative Degradant RT:
(Well separated)
Precursor (Toluene derivative) RT:
(Eluted by gradient)
System Suitability Criteria
For a valid run, the following criteria must be met using the Standard Solution:
Tailing Factor (
):
Theoretical Plates (
):
RSD of Area (n=5):
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349710, 2-Chloro-4,5-dimethylbenzoic acid. Retrieved from [Link]
U.S. EPA (1992). Method 555: Determination of Chlorinated Acids in Water by HPLC. (Provides foundational conditions for chlorinated acid separation). Retrieved from [Link]
Sielc Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (Demonstrates acid mobile phase necessity). Retrieved from [Link]
comparing reactivity of 2-Chloro-4,5-dimethylbenzoic acid vs 2-chloro-4-methylbenzoic acid
Executive Summary: The Methyl Effect In the optimization of pharmaceutical intermediates, the choice between 2-Chloro-4,5-dimethylbenzoic acid (Compound 1) and 2-Chloro-4-methylbenzoic acid (Compound 2) often dictates th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Methyl Effect
In the optimization of pharmaceutical intermediates, the choice between 2-Chloro-4,5-dimethylbenzoic acid (Compound 1) and 2-Chloro-4-methylbenzoic acid (Compound 2) often dictates the success of downstream scaffold elaboration.
While structurally similar, the addition of a single methyl group at the C5 position in Compound 1 creates a distinct electronic and steric environment. Compound 2 is the superior candidate for divergent synthesis where C5 functionalization (e.g., nitration for indole formation) is required. Conversely, Compound 1 offers higher lipophilicity and metabolic stability but exhibits reduced reactivity at the aryl chloride handle due to the electron-donating para-methyl effect.
Feature
2-Chloro-4,5-dimethylbenzoic acid
2-Chloro-4-methylbenzoic acid
CAS
15089-74-4
7697-25-8
C2-Cl Reactivity
Moderate (Deactivated by p-Me)
High (Standard Aryl Chloride)
C5 Position
Blocked (Steric/Chemically inert)
Reactive (Open for EAS)
Acidity (pKa)
~4.05 (Weaker Acid)
~3.90 (Stronger Acid)
Primary Utility
Stable, lipophilic core scaffolds
Divergent intermediate for heterocycles
Molecular Architecture & Electronic Profile
To understand the reactivity differences, we must analyze the electronic push-pull systems within the arene ring.
Electronic Effects on the Aryl Chloride (C2)
The reactivity of the chlorine atom in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is governed by the ease of oxidative addition.[1]
Compound 2: The chlorine is flanked by a carboxylic acid (EWG) and a proton. The C4-methyl is meta to the chlorine, exerting a weak inductive effect. The C-Cl bond remains sufficiently electron-deficient for oxidative addition with standard ligands (e.g., SPhos, XPhos).
Compound 1: The additional methyl group at C5 is para to the chlorine. Through hyperconjugation, this methyl group donates electron density directly into the C-Cl antibonding orbital. This increases the bond strength and electron density of the ring, significantly deactivating the molecule towards oxidative addition.
Steric Landscape
Compound 1: The "buttressing effect" of the vicinal methyl groups (C4, C5) creates a rigid hydrophobic wall. This increases LogP (approx +0.5 units vs. Cmpd 2) but can hinder metallation or substitution reactions at the C4/C5 sector.
Figure 1: Mechanistic flow illustrating why Compound 1 is less reactive in cross-coupling reactions.
Reactivity Matrix & Applications
A. The C5 "Switch": Divergent Synthesis
This is the critical decision point.
Compound 2 (Open C5): The C5 position is nucleophilic. It is ortho to the activating methyl group and para to the directing chlorine. This makes it an ideal substrate for Electrophilic Aromatic Substitution (EAS).
Application: Synthesis of Nurr1 Agonists or Indoles . Nitration at C5 followed by Batcho-Leimgruber synthesis yields 5-substituted indoles [1].
Compound 1 (Blocked C5): The C5 position is occupied. This prevents unwanted side reactions at this position but limits the molecule's utility as a precursor for fused ring systems like indoles or benzimidazoles that require C4-C5 closure.
B. Acidity and Esterification
Both compounds possess an ortho-chloro substituent, which enhances acidity via the inductive (-I) effect compared to benzoic acid (pKa 4.20).
Compound 1: The extra methyl group (EDG) at C5 (meta to COOH) slightly destabilizes the carboxylate anion, raising the pKa to
4.05.
Practical Implication: In esterification reactions, Compound 1 may require slightly longer reaction times or stronger acid catalysts due to the increased electron density on the carbonyl oxygen (making it less electrophilic) and slight steric crowding.
Objective: Demonstrating the availability of the C5 position.
Workflow:
Dissolve substrate (1.0 g) in conc. H2SO4 (5 mL) at 0°C.
Dropwise add fuming HNO3 (1.1 equiv).
Stir at 0°C -> RT for 1 hour.
Results:
Compound 2: Rapidly forms 2-chloro-4-methyl-5-nitrobenzoic acid (Precipitates upon water addition). This is a key intermediate for indole synthesis.
Compound 1: No reaction or sluggish decomposition. The C5 position is blocked; nitration may occur at C3 (sterically crowded) or via ipso-substitution (low yield) only under forcing conditions.
Comparative Data Summary
Property
Compound 1 (Dimethyl)
Compound 2 (Monomethyl)
Impact on Research
Molecular Weight
184.62
170.59
Mass spec identification
Predicted pKa
4.05
3.91
Cmpd 2 forms salts more readily
LogP (Hydrophobicity)
~2.8
~2.3
Cmpd 1 has better membrane permeability potential
Pd-Oxidative Addition
Slow ()
Fast ()
Cmpd 1 requires Buchwald ligands
Susceptibility
Very Low
Low
Neither are good substrates for nucleophilic displacement of Cl without strong EWGs
Decision Logic for Researchers
Use the following logic flow to select the correct intermediate for your campaign:
Figure 2: Decision tree for selecting the appropriate benzoic acid derivative.
References
Indole Synthesis via Nitration
Title: Structure-Guided Design of Nurr1 Agonists Derived
Title: Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
Source: PMC / NIH (2017).
Context: Validates that electron-rich or neutral aryl chlorides require specialized ligands (like RuPhos or SPhos) for efficient coupling compared to bromides.
Comparative Characterization Guide: UV-Vis Properties of 2-Chloro-4,5-dimethylbenzoic Acid
Executive Summary 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) is a trisubstituted benzoic acid derivative often utilized as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals (e.g., o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) is a trisubstituted benzoic acid derivative often utilized as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals (e.g., oxadiazole antifibrotics).[1][2][3][4]
This guide provides a technical comparison of its UV-Vis absorption characteristics against structural analogs.[5] Unlike simple benzoic acid, the spectral footprint of this compound is defined by a competition between steric inhibition of resonance (driven by the ortho-chloro group) and auxochromic bathochromic shifts (driven by the 4,5-dimethyl electron-donating groups).
Key Insight: Researchers should expect a suppressed primary absorption band (K-band) compared to benzoic acid due to the ortho-chloro-induced torsion of the carboxyl group, alongside a red-shifted secondary band (B-band) in the 280–290 nm range.
To accurately interpret the UV-Vis spectrum of 2-Chloro-4,5-dimethylbenzoic acid, one must decouple the electronic effects from the steric consequences of its substitution pattern.
The "Ortho Effect" (Steric Inhibition of Resonance)
In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, maximizing
-conjugation.
Mechanism: The bulky ortho-chloro substituent in 2-Chloro-4,5-dimethylbenzoic acid creates steric repulsion with the carboxyl group.
Consequence: This forces the C=O bond out of the aromatic plane.
Spectral Result: The primary conjugation band (typically ~230 nm in benzoic acid) undergoes a hypsochromic (blue) shift and a significant hypochromic (intensity) decrease .
Auxochromic Contributions
While the ortho-effect degrades conjugation, the substituents themselves alter the energy gap of the
transitions:
-Cl (Chloro): Inductive withdrawing (-I) but resonance donating (+R). The +R effect typically causes a bathochromic (red) shift, but this is dampened if the ring is twisted.
-CH₃ (Methyl): Weakly activating via hyperconjugation. The 4,5-positioning (meta/para to the carboxyl) adds electron density to the ring system, stabilizing the excited state and promoting a bathochromic shift of the secondary band (B-band).
Comparative Spectral Data
The following table synthesizes established data for structural analogs to triangulate the expected performance of the target compound.
Combined Effect: Steric suppression of K-band + Additive red shift of B-band by Me/Cl.
Note: Values are solvent-dependent (typically Methanol or Ethanol). In aqueous alkali (forming the benzoate anion), the spectra will shift due to the removal of the carboxyl proton and change in resonance capability.
Experimental Protocol: Characterization Workflow
To validate the specific absorption maxima for your batch of 2-Chloro-4,5-dimethylbenzoic acid, follow this self-validating protocol.
Reagents & Preparation
Solvent: HPLC-grade Methanol (preferred for sharp peaks) or 0.1 N NaOH (to measure the benzoate anion).
Blank: Pure solvent from the same lot.
Standard: Benzoic Acid (traceable standard) for system suitability.
Step-by-Step Methodology
Stock Solution Preparation:
Weigh 10.0 mg of 2-Chloro-4,5-dimethylbenzoic acid.
Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).
Critical Check: Ensure complete dissolution; sonicate if necessary.
Dilution Series (Linearity Check):
Prepare three working concentrations: 5 µg/mL, 10 µg/mL, and 20 µg/mL.
Reasoning: This ensures the absorbance falls within the Beer-Lambert linear range (0.2 – 0.8 AU).
Spectral Scan:
Set spectrophotometer range: 200 nm – 400 nm.
Scan speed: Medium/Slow (for resolution of fine structure).
Baseline correction: Run with blank cuvette first.
Figure 1: Step-by-step workflow for accurate UV-Vis characterization of substituted benzoic acids.
Structural Logic & Shift Prediction
The following diagram illustrates the logical flow of how substituents modify the parent benzoic acid spectrum to produce the target spectrum.
Figure 2: Causal analysis of substituent effects on the UV absorption maxima.
References
Forbes, W. F., & Sheratte, M. B. (1955). Light Absorption Studies: Part II. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. Canadian Journal of Chemistry. Link
NIST Chemistry WebBook. Benzoic acid, 2-chloro- UV/Visible Spectrum. National Institute of Standards and Technology.[8] Link
PubChem. 2-Chloro-4,5-dimethylbenzoic acid (CID 349710).[4] National Center for Biotechnology Information. Link
Kamath, B. V., Mehta, J. D., & Bafna, S. L. (1983). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Applied Chemistry and Biotechnology. Link
crystal structure data of 2-Chloro-4,5-dimethylbenzoic acid
This guide provides an in-depth comparative analysis of the solid-state properties and crystal structure data for 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4). Given the limited availability of open-access single-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the solid-state properties and crystal structure data for 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4).
Given the limited availability of open-access single-crystal X-ray diffraction (SC-XRD) data specifically for this isomer, this guide utilizes a comparative structural analysis approach. We benchmark the target compound against well-characterized structural anchors—2-Chlorobenzoic acid and 2,4-Dimethylbenzoic acid —to derive predictive insights into its packing motifs, hydrogen bonding networks, and steric conformations.
2-Chloro-4,5-dimethylbenzoic acid is a polysubstituted benzoic acid derivative often used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its solid-state behavior is governed by the interplay between the strong hydrogen-bonding capability of the carboxyl group and the steric/electronic effects of the ortho-chloro and meta/para-methyl substituents.
Steric Driver: The ortho-chloro substituent forces the carboxyl group out of planarity with the benzene ring.
Packing Driver: The 4,5-dimethyl pattern creates a hydrophobic "tail" that facilitates van der Waals interdigitation and
-stacking.
Comparative Crystallographic Data
The following table contrasts the predicted structural parameters of the target compound against experimentally verified analogs. This comparison highlights the expected impact of the 4,5-dimethyl substitution on the crystal lattice.
Technical Insight: The ortho-chloro group in the target compound is expected to induce a significant dihedral twist (torsion angle) between the carboxyl group and the phenyl ring, similar to Anchor A. However, the addition of the 4,5-dimethyl groups will lower the crystal density compared to the pure chlorobenzoic acid due to the increased volume of the methyl groups, while potentially raising the melting point via increased hydrophobic packing efficiency.
Structural Mechanism Analysis
A. The Carboxylic Acid Dimer Synthon
Like its analogs, 2-Chloro-4,5-dimethylbenzoic acid will crystallize primarily through the formation of centrosymmetric hydrogen-bonded dimers. This is the most robust supramolecular synthon in benzoic acid derivatives.
Mechanism: Two molecules interact via reciprocal
hydrogen bonds.
Graph Set Notation:
(Two acceptors, two donors, forming an 8-membered ring).
Stability: This dimer unit is thermodynamically stable and persists even in the melt phase for many derivatives.
B. Steric "Twist" & Packing Efficiency
The critical structural feature distinguishing this compound is the Ortho-Effect .
In 2-Chlorobenzoic acid: The Cl atom at position 2 sterically clashes with the carboxyl oxygen atoms. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.
In 2-Chloro-4,5-dimethylbenzoic acid: This twist is preserved. However, the 4,5-dimethyl substitution adds bulk to the "tail" of the molecule. This prevents the tight "herringbone" packing seen in simpler benzoates, likely favoring a layered stacking motif where the hydrophobic methyl regions align to minimize void space.
C. Visualization of Structural Logic
Figure 1: Structural logic flow showing how the ortho-chloro substituent drives the conformational twist, influencing the final crystal packing.
Experimental Protocols for Crystallization & Analysis
To validate the specific crystal structure of 2-Chloro-4,5-dimethylbenzoic acid in your lab, follow this standardized workflow. This protocol is designed to yield single crystals suitable for XRD.[3][4]
Phase 1: Crystal Growth (Slow Evaporation)
Solvent Selection: Prepare a binary solvent system of Ethanol:Water (80:20) or pure Acetonitrile . The polarity of ethanol solubilizes the carboxyl group, while the water/acetonitrile acts as an antisolvent to promote nucleation.
Saturation: Dissolve 50 mg of the target compound in 5 mL of warm solvent (40°C).
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
Evaporation: Cover the vial with parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.
Harvest: Crystals should appear within 48-72 hours as colorless prisms or blocks.
Phase 2: Data Collection & Refinement
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a glass fiber or Kapton loop using Paratone oil.
Collection: Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of the methyl groups).
Strategy: Use Mo-K
radiation ( Å). Collect a full sphere of data to ensure high redundancy.
Refinement:
Solve structure using Direct Methods (SHELXT).
Refine using Least-Squares (SHELXL).
Critical Step: Locate the carboxylic acid proton in the difference Fourier map to confirm the H-bond dimer.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for isolating and characterizing the crystal structure.
References
Ferguson, G., & Sim, G. A. (1961).[5] The crystal structure of 2-chlorobenzoic acid. Acta Crystallographica, 14(12), 1262-1268.
Gliński, M., Iwanek, E., Madura, I., & Zachara, J. (2009).[6] Conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids. Journal of Chemical Crystallography, 39, 102-108.
Miller, G. J., et al. (1998). Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives. US Patent 5,814,631.[7]
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,5-dimethylbenzoic Acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, technically grounded prot...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-4,5-dimethylbenzoic acid. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship. This is not merely a checklist, but a validation system for laboratory best practices, explaining the scientific rationale behind each critical step.
Core Principles: Hazard Identification and Waste Classification
Understanding the chemical nature of a substance is the foundation of its safe disposal. 2-Chloro-4,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid. This classification immediately dictates its handling as a hazardous waste stream for several key reasons.
Persistence: The carbon-chlorine bond is strong, making the molecule resistant to natural biodegradation. Improper disposal can lead to long-term environmental contamination.[1]
Toxicity: While specific data for this compound is limited, chlorinated organic residues are often toxic to aquatic life and can emit hazardous byproducts if not destroyed properly.[1]
Regulatory Status: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies strictly regulate halogenated organic compounds (HOCs), prohibiting their land disposal and discharge into sanitary sewers.[2][3][4][5]
The imperative is to never dispose of this chemical down the drain or in the regular trash.[2][6] All materials contaminated with 2-Chloro-4,5-dimethylbenzoic acid must be collected for disposal by a licensed hazardous waste handler, typically the institution's Environmental Health & Safety (EHS) department.[6][7]
Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[10][11]
Waste Classification
Halogenated Organic Waste
The Critical Mandate: Segregation of Waste Streams
The single most important operational step in managing this waste is rigorous segregation. Co-mingling halogenated waste with non-halogenated waste streams has significant safety and financial consequences.
Causality of Segregation: Disposal of halogenated waste, primarily through high-temperature incineration, is a specialized and costly process.[1][12] If non-halogenated solvents (e.g., acetone, ethanol, hexanes) are contaminated with a chlorinated compound, the entire volume must be treated as halogenated waste, dramatically increasing disposal costs.[4]
Chemical Incompatibility: 2-Chloro-4,5-dimethylbenzoic acid, as an acid, must not be mixed with bases (e.g., sodium hydroxide, ammonium hydroxide) or reactive materials like cyanides or sulfides, as this can cause violent reactions or the generation of toxic gases.[2][13] It should also be kept separate from strong oxidizing agents.[11][14][15][16][17]
Therefore, dedicated and clearly labeled waste containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids" are essential in any laboratory where this compound is used.
Standard Operating Protocol for Waste Accumulation
This protocol provides a step-by-step methodology for the safe collection of 2-Chloro-4,5-dimethylbenzoic acid waste at the point of generation.
3.1 Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
Eye Protection: Safety glasses with side shields or chemical splash goggles.[10][18]
Hand Protection: Chemically resistant gloves (e.g., nitrile).
Obtain a dedicated hazardous waste container from your institution's EHS department or stockroom.
For solid waste: A wide-mouth glass or high-density polyethylene (HDPE) container is suitable.
For liquid waste (solutions): A glass bottle with a screw cap is required. Ensure the container material is compatible with the solvent used.[19] Hydrofluoric acid, for instance, must never be stored in glass.[19]
The container must have a tightly fitting screw cap to prevent leakage or vapor release.[2][13] Funnels must not be left in the container opening.[19]
Affix a hazardous waste label or tag to the container before adding any waste.[6]
3.3 Waste Collection Procedure
Solid Waste: Carefully transfer unused solid 2-Chloro-4,5-dimethylbenzoic acid or contaminated solid materials (e.g., spill cleanup materials, contaminated weigh paper) into the designated "Halogenated Organic Solids" container. Avoid generating dust.[20]
Liquid Waste: Pour solutions containing 2-Chloro-4,5-dimethylbenzoic acid into the designated "Halogenated Organic Liquids" container.
Contaminated Labware: Disposable items like gloves or paper towels that are heavily contaminated should be double-bagged, sealed, and disposed of as solid hazardous waste.[2]
Empty Containers: The original product container is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[7][19] This rinsate is hazardous and must be collected in the "Halogenated Organic Liquids" waste container.[6][7][19] After rinsing, deface the original label and dispose of the container as instructed by EHS.
3.4 Labeling and Temporary Storage
On the hazardous waste label, clearly list all constituents and their estimated percentages. Do not use abbreviations.
Keep the waste container tightly closed at all times except when adding waste.[6][21]
Store the container in a designated satellite accumulation area within the lab, such as a secondary containment bin in a ventilated cabinet.[6] This location should be away from drains and incompatible chemicals.[6]
Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[6] Arrange for pickup by EHS in a timely manner.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from 2-Chloro-4,5-dimethylbenzoic acid.
Caption: Decision workflow for the segregation and collection of 2-Chloro-4,5-dimethylbenzoic acid waste.
The Final Disposal Pathway: High-Temperature Incineration
The ultimate fate of collected halogenated waste is destruction, not storage. The industry-standard and most environmentally sound method is high-temperature incineration.[1][12]
Mechanism of Destruction: In a specialized incinerator operating at high temperatures, the organic molecule is decomposed into simpler, gaseous byproducts.[1] The primary products are carbon dioxide, nitrogen, and hydrogen halides (like hydrogen chloride).[1]
Pollution Control: The effluent gas stream is then passed through "scrubbers," which are aqueous systems (often basic) that neutralize and remove the acidic hydrogen halides, preventing their release into the atmosphere.[1][12] This process ensures complete and permanent disposal, transforming the hazardous organic compound into manageable, less harmful substances.[1]
Emergency Protocol: Spill Management
In the event of a spill of solid 2-Chloro-4,5-dimethylbenzoic acid:
Evacuate and Alert: Notify personnel in the immediate area.
Control Access: Restrict access to the spill area.
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
Wear PPE: Don appropriate PPE as described in section 3.1.
Collect Material: Gently sweep or scoop the solid material to avoid creating dust.[20] Place the collected material into a designated hazardous waste container.
Decontaminate: Clean the spill area with a cloth or paper towels dampened with an appropriate solvent (like soapy water, followed by a water rinse).
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of in the solid halogenated waste stream.[2]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 2-Chloro-4,5-dimethylbenzoic acid with the highest degree of safety, ensuring compliance and protecting our shared environment.
References
Source: U.S.
Title: Laboratory Hazardous Waste Disposal Guidelines
Source: Central Washington University
URL
Title: 2-Chloro-4,5-dimethylbenzoic acid
Source: PubChem, National Institutes of Health
URL: [Link]
Source: U.S.
Title: Procedure for Disposing of Hazardous Waste
Source: Massachusetts Institute of Technology
URL
Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
Title: Safety Data Sheet (for 2,5-Dimethylbenzoic acid, representative)
Title: Safety Data Sheet (for 2,5-Dimethylbenzoic acid, representative)
Title: Safety Data Sheet (for 3,5-Dimethylbenzoic Acid, representative)
Title: Safety Data Sheet (for 2,4-Dihydroxy-3,6-dimethylbenzoic acid, representative)
Title: Chapter 7 Chemical Disposal Procedures
Source: University of Wisconsin–Madison
URL
Title: Hazardous Waste Disposal Procedures
Source: Florida State University
URL
Title: Chemical Waste Disposal Guidelines
Source: Emory University, Department of Chemistry
URL
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles
Source: ETH Zürich
URL
Source: Vanderbilt Environmental Health and Safety (VEHS)
Title: Laboratory Guide for Managing Chemical Waste
Source: Vanderbilt University Medical Center
URL
Title: Guidelines for Solvent Waste Recycling and Disposal
Source: Hazardous Waste Experts
URL
Title: Hazardous Waste Disposal Guide
Source: Dartmouth College Environmental Health and Safety
URL
Title: Chemical Incompatibility Table
Source: University of California, Santa Cruz
URL
Title: 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.
Title: Appendix K - Incompatible Chemicals
Source: Cornell University, Environment, Health and Safety
URL
Navigating the Safe Handling of 2-Chloro-4,5-dimethylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth in...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 2-Chloro-4,5-dimethylbenzoic acid. By understanding the rationale behind these protocols, you can foster a culture of safety and ensure the reliability of your research.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 2-Chloro-4,5-dimethylbenzoic acid, a thorough hazard assessment is crucial. As a solid, the primary risks of exposure are through inhalation of dust particles, skin contact, and eye contact.
Engineering Controls are the most effective way to minimize these risks. All work with 2-Chloro-4,5-dimethylbenzoic acid should be conducted in a properly functioning chemical fume hood.[3][4][5] This captures any dust that may be generated, preventing inhalation and minimizing contamination of the laboratory environment. The fume hood also provides a physical barrier in case of accidental splashes or spills.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling 2-Chloro-4,5-dimethylbenzoic acid. This selection is based on the inferred hazards of skin, eye, and respiratory irritation.
PPE Component
Specifications and Rationale
Eye and Face Protection
Chemical splash goggles are required to provide a complete seal around the eyes, protecting them from dust and potential splashes.[6] For tasks with a higher risk of splashing, such as transferring large quantities, a face shield should be worn in addition to goggles.[6]
Hand Protection
Chemical-resistant gloves are essential to prevent skin contact. Butyl rubber or nitrile gloves are recommended for their resistance to a broad range of chemicals.[3] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection
A flame-resistant lab coat should be worn at all times to protect the skin and personal clothing from contamination.[6] The lab coat should be fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.
Footwear
Closed-toe shoes are a fundamental requirement in any laboratory setting to protect the feet from spills and falling objects.[4]
Respiratory Protection
While working in a fume hood should prevent the need for respiratory protection, if there is a potential for dust generation outside of a contained system, a NIOSH-approved respirator with a particulate filter may be required.[7] The selection of the appropriate respirator should be based on a formal risk assessment.
PPE Selection and Use Workflow
Caption: PPE selection and handling workflow for 2-Chloro-4,5-dimethylbenzoic acid.
Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the quality of your work.
Preparation :
Designate a specific area within the chemical fume hood for handling 2-Chloro-4,5-dimethylbenzoic acid.
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[8]
Have a chemical spill kit readily available. For a solid acid, this should include a neutralizer like sodium bicarbonate.
Weighing and Transfer :
When weighing the solid, use a disposable weigh boat to prevent cross-contamination.
Perform all transfers of the solid within the fume hood to contain any dust.
Use a spatula or other appropriate tool for transfers to avoid direct contact.
In Case of Exposure :
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.
Skin Contact : Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-Chloro-4,5-dimethylbenzoic acid and any associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
Solid Waste : All solid waste contaminated with 2-Chloro-4,5-dimethylbenzoic acid, including weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
Solutions : Any solutions containing 2-Chloro-4,5-dimethylbenzoic acid should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.
Empty Containers : The original container of 2-Chloro-4,5-dimethylbenzoic acid should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Disposal Pathway
All hazardous waste containing 2-Chloro-4,5-dimethylbenzoic acid must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash. Chlorinated organic compounds require specific disposal methods, often involving high-temperature incineration, to prevent environmental contamination.
Conclusion: Fostering a Culture of Safety
The safe handling of 2-Chloro-4,5-dimethylbenzoic acid, and indeed all laboratory chemicals, is a cornerstone of scientific excellence. By implementing these engineering controls, consistently using the correct personal protective equipment, and adhering to proper handling and disposal procedures, you not only protect yourself and your colleagues but also ensure the integrity of your research. This commitment to safety builds a foundation of trust and reliability in all your scientific endeavors.
References
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]
King Abdullah University of Science and Technology (KAUST). (n.d.). Working with Corrosives Guideline. KAUST Health & Safety. Retrieved from [Link]
University of Arizona. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure. Research Laboratory & Safety Services. Retrieved from [Link]
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]